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  • Product: (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride
  • CAS: 2225146-88-1

Core Science & Biosynthesis

Foundational

A Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride: Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride, a halogenated pyridine derivative of significant interest to the pharmaceutical and agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical overview of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental chemical and physical properties, propose a logical synthetic pathway based on established chemical principles, and delve into its applications as a versatile building block in modern drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique structural features for the creation of novel molecules.

Chemical Identity and Structural Framework

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a substituted pyridine derivative presented as its hydrochloride salt. The strategic placement of chloro and fluoro groups on the pyridine ring, combined with a reactive primary aminomethyl group at the 4-position, makes it a highly valuable intermediate for chemical synthesis.

The core structure consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a fluorine atom, and at the 4-position with a methanamine group (-CH₂NH₂), which is protonated in the hydrochloride salt form.

IdentifierValueSource
CAS Number 2225146-88-1[1]
Molecular Formula C₆H₇Cl₂FN₂[1]
Molecular Weight 197.03 g/mol [1]
Canonical SMILES C1=CN=C(C(=C1CN)F)Cl[2]
InChIKey YOIOTDMJOCUDBE-UHFFFAOYSA-N[2]
Free Base Formula C₆H₆ClFN₂[2][3]
Free Base MW 160.58 g/mol [3]

Structural Elucidation: While specific experimental spectra for this compound are not widely published, characterization would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would show distinct signals for the two aromatic protons and the methylene (-CH₂) protons. The amine protons would likely appear as a broad singlet. ¹³C NMR would show six unique carbon signals. ¹⁹F NMR would confirm the presence of the fluorine atom, with coupling observed in the ¹H and ¹³C spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a molecule containing two chlorine atoms (in the salt form, considering the counter-ion) or one (in the free base).[2]

  • Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary amine salt, C-H bands for the aromatic and methylene groups, and C-Cl and C-F bands in the fingerprint region.

Physicochemical Properties

The physical properties of the compound are critical for its handling, storage, and application in reactions.

PropertyValue/DescriptionSource(s)
Appearance Likely a solid, consistent with related compounds which are described as beige solids.[4][5]
Solubility While not explicitly documented, amine hydrochloride salts are typically soluble in water and polar organic solvents like DMSO and methanol. A related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, is highly soluble in H₂O and DMSO.[6]
Storage Conditions Recommended storage is at 4°C.[1] It should be kept in a tightly sealed container in a dry, cool, and well-ventilated area to prevent degradation.[7][8][9]
Shipping Temperature Typically shipped at 4°C.[1]

Synthesis and Manufacturing Insights

While the exact commercial synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is proprietary, a plausible and efficient synthetic route can be designed based on established transformations of pyridine derivatives. The following workflow illustrates a logical approach starting from a functionalized pyridine precursor.

G cluster_0 Proposed Synthetic Pathway A 2-Chloro-3-fluoro-4-cyanopyridine (Precursor) B Reduction of Nitrile A->B e.g., H₂, Raney Ni or LiAlH₄, THF C (2-Chloro-3-fluoropyridin-4-yl)methanamine (Free Base) B->C D Salt Formation C->D HCl in Ether or IPA E (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (Final Product) D->E

Caption: A logical synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • Starting Material: 2-Chloro-3-fluoro-4-cyanopyridine is a logical precursor. The cyano group is an excellent synthon for a primary amine and can be introduced onto the pyridine ring through various methods, often involving nucleophilic substitution.

  • Reduction Step: The reduction of the nitrile to a primary amine is a robust and high-yielding transformation. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) is often preferred in industrial settings for its safety and cost-effectiveness. Alternatively, chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be used for smaller-scale synthesis.

  • Salt Formation: The final step involves treating the free base with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol. This protonates the basic aminomethyl group, forming the stable, crystalline hydrochloride salt, which often has improved handling and stability properties compared to the free base.

Applications in Drug Discovery and Chemical Research

This compound is not an active pharmaceutical ingredient itself but rather a crucial building block for constructing more complex molecules.[3] Its utility stems from the distinct reactivity of its functional groups.

G cluster_1 Reactivity and Derivatization Map Core (2-Chloro-3-fluoropyridin-4-yl)methanamine (Core Scaffold) Amide Amide Derivatives Core->Amide N-Acylation (R-COCl, EDCI/HOBt) SecAmine Secondary/Tertiary Amines Core->SecAmine Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Coupling Cross-Coupled Products (e.g., Biaryls) Core->Coupling Suzuki / Buchwald-Hartwig (Boronic Acid/Amine, Pd Catalyst) (at Chloro position)

Caption: Potential derivatization pathways for the core scaffold.

  • Primary Amine Handle: The aminomethyl group is a potent nucleophile and a key site for modification. It readily participates in N-acylation to form amides, reductive amination with aldehydes or ketones to yield secondary amines, and urea or sulfonamide formation. These linkages are fundamental in medicinal chemistry for linking different fragments of a drug molecule.

  • Halogenated Pyridine Ring: The chloro and fluoro substituents are not merely passive groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and can be a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkyne groups.

  • Modulation of Properties: The electron-withdrawing nature of the halogens lowers the pKa of the pyridine nitrogen, influencing the molecule's overall basicity and pharmacokinetic properties. The fluorine atom, in particular, is often incorporated into drug candidates to block metabolic oxidation or to enhance binding affinity. The utility of related scaffolds as enzyme inhibitors, such as the LOXL2 inhibitor (2-Chloropyridin-4-yl)methanamine hydrochloride, underscores the potential for discovering biologically active molecules derived from this class of compounds.[6]

Experimental Protocol: Representative N-Acylation

To illustrate the utility of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride as a synthetic intermediate, a standard protocol for N-acylation is provided below.

Objective: To synthesize N-((2-chloro-3-fluoropyridin-4-yl)methyl)acetamide.

Materials:

  • (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride

  • Acetyl chloride (or acetic anhydride)

  • Triethylamine (TEA) or another non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the reaction. Stir for 10-15 minutes.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirring solution at 0 °C. A precipitate of triethylamine hydrochloride may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Trustworthiness through Self-Validation:

  • Purification: The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide.

  • Characterization: The identity and purity of the final product, N-((2-chloro-3-fluoropyridin-4-yl)methyl)acetamide, must be confirmed by:

    • ¹H NMR: Expect to see a new singlet corresponding to the acetyl methyl group (~2 ppm) and a shift in the methylene (-CH₂) protons.

    • LC-MS: Confirm the expected molecular weight of the product.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is derived from safety data sheets of similar compounds.

Hazard Identification:

Hazard TypeClassificationSource(s)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[7][10]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[7][10]
Acute Toxicity May be harmful if swallowed or inhaled.[7][10]
Specific Target Organ Toxicity May cause respiratory irritation.[8][10]

Recommended Safety Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles that comply with OSHA or EN166 standards.[10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[7] Wash hands and any exposed skin thoroughly after handling.[7][10]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10]

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

  • Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store at the recommended temperature (4°C).[1][9]

Conclusion

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a strategically designed chemical intermediate with significant potential for applications in medicinal and materials chemistry. Its trifunctional nature—a nucleophilic primary amine, a reactive chlorine atom for cross-coupling, and a metabolically robust fluorine atom—provides chemists with a versatile platform for molecular design and synthesis. Understanding its properties, synthetic accessibility, and safe handling procedures is paramount for unlocking its full potential in the development of next-generation chemical entities.

References

  • (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride | Sapphire Bioscience.

  • (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride - PubChemLite.

  • CAS 1379245-58-5 | (2-Chloro-3-fluoropyridin-4-YL)methanamine - Synblock.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2 - SAFETY DATA SHEET.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Merck Millipore.

  • (2-Chloro-3-fluorophenyl)methanamine hydrochloride — Chemical Substance Information.

  • ST-5995 - Safety Data Sheet.

  • (3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride | 1933516-25-6 - MilliporeSigma.

  • (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor | MedChemExpress.

  • 2-chloro-3-fluoropyridin-4-aMine synthesis - ChemicalBook.

  • (2-fluoropyridin-4-yl)MethanaMine hydrochloride CAS#: 859164-65-1 - ChemicalBook.

  • 2-chloro-3-fluoropyridin-4-aMine | 1227577-03-8 - ChemicalBook.

Sources

Exploratory

What is the molecular weight and exact mass of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride

An In-depth Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride: Physicochemical Properties and Synthesis Introduction (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a substituted pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride: Physicochemical Properties and Synthesis

Introduction

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its specific substitution pattern, featuring a chloro, a fluoro, and a methanamine group on the pyridine ring, makes it a key intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a detailed overview of its fundamental physicochemical properties, with a focus on its molecular weight and exact mass, and outlines a common synthetic route to a key precursor, providing researchers and drug development professionals with essential information for its application.

Physicochemical Properties

The precise determination of molecular weight and exact mass is critical for the unambiguous identification and characterization of a chemical compound in a research and development setting. These parameters are fundamental for stoichiometric calculations in synthesis, as well as for the interpretation of mass spectrometry data.

Molecular Weight and Exact Mass

The molecular weight and exact mass of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride and its corresponding free base are summarized in the table below. The molecular weight is the weighted average of the masses of its constituent atoms in their natural isotopic abundances, while the exact mass is the mass of the molecule calculated using the most abundant isotope of each element.

Compound Molecular Formula Molecular Weight ( g/mol ) Exact (Monoisotopic) Mass (Da)
(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochlorideC6H7Cl2FN2197.03[1]196.000032
(2-Chloro-3-fluoropyridin-4-yl)methanamine (Free Base)C6H6ClFN2160.58[2]160.02036[3]

The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl), will result in a characteristic isotopic pattern in mass spectrometry, which can be used for structural confirmation.

Chemical Structure

The chemical structure of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is depicted below. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Chemical structure of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride.

Synthesis and Methodologies

The synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride often involves the preparation of a key precursor, 2-chloro-3-fluoropyridin-4-amine. The following protocol outlines a representative synthesis of this intermediate, which can then be further elaborated to the final product.

Experimental Protocol: Synthesis of 2-chloro-3-fluoropyridin-4-amine

This protocol is adapted from established chemical synthesis literature.[4]

Materials:

  • (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • NH2 solid-phase extraction cartridge

Procedure:

  • Dissolve (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.9 g, 7.7 mmol) in DCM (10 mL).

  • To the solution, add TFA (5 mL).

  • Stir the solution at ambient temperature for 5 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the resulting residue in a minimal amount of DCM.

  • Purify the crude product by column chromatography using an NH2 cartridge, eluting with a gradient of 0-10% MeOH in DCM.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 2-chloro-3-fluoropyridin-4-amine as a beige solid.

Characterization

The identity and purity of the synthesized compound and its precursors are typically confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different nuclei in the molecule. For the precursor, 2-chloro-3-fluoropyridin-4-amine, a representative ¹H NMR (400 MHz, CDCl₃) shows signals at δ 7.82 (d, J = 5.4 Hz, 1H), 6.60 (t, J = 5.8 Hz, 1H), and 4.38 (br s, 2H).[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition by providing a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which should correspond to the calculated exact mass.

Conclusion

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a compound of significant interest in the field of drug discovery. A thorough understanding of its fundamental properties, such as molecular weight and exact mass, is essential for its effective use in research and development. The synthetic methodologies for its precursors are well-established, allowing for its accessibility as a key building block for novel therapeutics.

References

  • PubChemLite. (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride. [Link]

Sources

Foundational

An In-depth Technical Guide to (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride: Synthesis, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride, a halogenated pyridine derivative of interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific hydrochloride salt, this document synthesizes information from closely related analogs and established chemical principles to offer a robust resource for its safe handling, synthesis, and potential applications.

Safety and Handling

Hazard Identification

Based on the data for 2-Chloro-3-fluoropyridin-4-amine, the hydrochloride salt is anticipated to be classified as follows:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Signal Word: Warning[1][2]

Hazard Pictogram:

GHS07: Harmful/Irritant

Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following precautionary measures are recommended:

Precautionary CategoryRecommended Actions
Prevention Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Response If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][4]
Disposal Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE) Workflow:

PPE_Workflow Start Handling (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride LabCoat Wear standard lab coat Start->LabCoat Gloves Wear chemical-resistant gloves (e.g., nitrile) LabCoat->Gloves Goggles Wear safety goggles with side shields Gloves->Goggles FumeHood Work in a certified chemical fume hood Goggles->FumeHood End Proceed with experiment FumeHood->End

Recommended PPE for handling the compound.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Physicochemical Properties

Experimentally determined physicochemical data for (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride are limited. The following table summarizes available information, some of which is predicted data.

PropertyValueSource
Molecular Formula C₆H₇Cl₂FN₂[7]
Molecular Weight 197.04 g/mol [7]
Appearance Solid (predicted)-
Solubility Soluble in water and DMSO.[8]
Storage Temperature 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month.[8]
Predicted XlogP 0.8[9]

Synthesis and Chemical Reactivity

Proposed Synthesis of the Precursor: 2-chloro-3-fluoropyridin-4-amine

The synthesis of 2-chloro-3-fluoropyridin-4-amine has been reported and likely serves as the immediate precursor to the target compound.[10][11] The final step of this synthesis involves the deprotection of a Boc-protected amine.

Reaction Scheme:

(2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester → 2-chloro-3-fluoropyridin-4-amine

Experimental Protocol (Deprotection Step):

  • To a solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.9 g, 7.7 mmol) in dichloromethane (DCM, 10 mL), add trifluoroacetic acid (TFA, 5 mL).[10][11]

  • Stir the solution at ambient temperature for 5 hours.[10][11]

  • Concentrate the reaction mixture under reduced pressure.[10][11]

  • Dissolve the resulting residue in DCM and purify by column chromatography on an NH2 cartridge (0-10% methanol in DCM) to yield 2-chloro-3-fluoropyridin-4-amine.[10][11]

Proposed Synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride

The synthesis of the target compound would likely involve the reduction of a nitrile or amide derivative of 2-chloro-3-fluoropyridine, followed by salt formation. A potential, though unconfirmed, pathway is outlined below.

Hypothetical Synthetic Workflow:

Synthesis_Workflow Start 2-Chloro-3-fluoropyridine derivative Step1 Introduction of a -CN or -CONH2 group at the 4-position Start->Step1 Step2 Reduction of the nitrile or amide to a primary amine Step1->Step2 Step3 Treatment with HCl in an appropriate solvent (e.g., ether, dioxane) Step2->Step3 End (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride Step3->End

Proposed synthetic pathway for the target compound.

Potential Applications in Drug Discovery

While specific biological activities of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride are not detailed in the available literature, the structural motifs present in the molecule suggest potential areas of application in drug discovery.

Halogenated pyridines are a common scaffold in medicinal chemistry. The presence of chlorine and fluorine can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug development.[12]

A structurally related compound, (2-Chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2) with an IC50 of 126 nM.[8] LOXL2 is an enzyme involved in extracellular matrix remodeling and has been implicated in fibrosis and cancer. This suggests that (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride could be investigated for similar inhibitory activities or as a building block for the synthesis of other enzyme inhibitors.

The 2-chloro-3-fluoropyridin-4-amine core is also a valuable intermediate in the synthesis of various pharmaceuticals, including anti-ulcer and anti-HIV drugs.[11]

Conclusion

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a halogenated pyridine derivative with potential applications in medicinal chemistry. While comprehensive data for this specific compound is limited, information from closely related analogs provides a foundation for its safe handling, synthesis, and exploration of its biological activities. Researchers and drug development professionals should exercise caution, adhering to the safety guidelines outlined in this guide, and can use the proposed synthetic strategies as a starting point for their work. Further investigation into the biological properties of this compound is warranted to fully elucidate its potential as a lead compound or key intermediate in the development of novel therapeutics.

References

  • First Aid Procedures for Chemical Hazards | NIOSH | CDC. (n.d.). Retrieved from [Link]

  • (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride - PubChemLite. (n.d.). Retrieved from [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 33-60. [Link]

Sources

Exploratory

Pharmacokinetics of (2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride in Early-Stage Drug Discovery

Executive Summary In early-stage Fragment-Based Drug Discovery (FBDD), the selection and characterization of starting scaffolds dictate the trajectory of lead optimization. (2-Chloro-3-fluoropyridin-4-yl)methanamine hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage Fragment-Based Drug Discovery (FBDD), the selection and characterization of starting scaffolds dictate the trajectory of lead optimization. (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a highly versatile, low-molecular-weight building block frequently utilized in the design of kinase inhibitors and CNS-active therapeutics [1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a dynamic pharmacokinetic (PK) entity. Before structural elaboration begins, understanding the baseline absorption, distribution, metabolism, and excretion (ADME) profile of this fragment is paramount. This whitepaper provides an in-depth, authoritative guide to profiling the pharmacokinetics of this halogenated pyridinylmethanamine, emphasizing causality in structural properties and detailing self-validating experimental workflows.

Physicochemical Profiling & ADME Implications

The pharmacokinetic behavior of a fragment is intrinsically linked to its physicochemical properties. For (2-Chloro-3-fluoropyridin-4-yl)methanamine, the structure presents a fascinating interplay of electronic and steric effects:

  • The Pyridine Core & Halogenation: The electron-withdrawing nature of the fluorine (C3) and chlorine (C2) atoms drastically reduces the electron density of the pyridine ring. Causally, this renders the aromatic system highly resistant to Cytochrome P450 (CYP)-mediated epoxidation or N-oxidation, a common liability in un-substituted pyridines [2].

  • The Methanamine Group: The primary amine is highly basic (predicted pKa ~8.8). At physiological pH (7.4), it exists predominantly in its protonated state. While this ensures excellent aqueous solubility (further enhanced by formulating as an HCl salt), it restricts passive transcellular permeability across lipophilic membranes.

  • Metabolic Soft Spot: Because the ring is deactivated, the primary metabolic liability is localized entirely to the exocyclic benzylic carbon and the primary amine, making it a prime substrate for amine oxidases or CYP-mediated oxidative deamination.

Table 1: Predicted Physicochemical & Baseline ADME Properties
PropertyValue (Predicted/Typical)PK Implication
Molecular Weight (Free Base) 160.58 g/mol Ideal for FBDD (Rule of 3 compliant).
Molecular Weight (HCl Salt) 197.04 g/mol High aqueous solubility for IV/PO dosing.
cLogP / cLogD (pH 7.4) ~1.2 / ~ -0.5Low lipophilicity; high free fraction in plasma.
pKa (Primary Amine) 8.8 ± 0.2Protonated at physiological pH; limits passive diffusion.
Topological Polar Surface Area 38.9 ŲGood potential for CNS penetration if elaborated correctly.

In Vitro Pharmacokinetic Workflows: The Self-Validating System

To generate trustworthy data, every assay must operate as a self-validating system . This means the protocol inherently controls for false positives/negatives, matrix effects, and non-specific binding without requiring secondary external validation.

Permeability Assessment (Caco-2 Bidirectional Assay)

Due to the protonated amine, passive permeability is expected to be low. We utilize a Caco-2 assay to assess both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) flux to rule out efflux transporter liability (e.g., P-gp).

Self-Validating Protocol:

  • Cell Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² proceed. Lucifer Yellow (a paracellular marker) is co-incubated; permeation > 1% invalidates the well.

  • Dosing: Apply 10 µM of the compound to the donor chamber (pH 7.4).

  • Internal Controls: Spike the plate with Propranolol (high permeability control) and Atenolol (low permeability control).

  • Mass Balance Recovery: Calculate recovery by summing the compound mass in the donor, receiver, and cell lysate. A recovery of <80% triggers an investigation into non-specific plastic binding or intracellular accumulation.

  • Sampling & Quenching: Extract 50 µL aliquots at 30, 60, and 120 minutes, quenching immediately in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

Metabolic Stability (Hepatic Microsomal Clearance)

To determine the intrinsic clearance ( CLint​ ), the fragment is incubated with human or rodent liver microsomes (HLM/RLM).

Self-Validating Protocol:

  • Reaction Mixture: 0.5 mg/mL microsomal protein, 1 µM test compound, in 100 mM phosphate buffer (pH 7.4).

  • Cofactor Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Validation Controls:

    • Minus-NADPH Control: Validates that degradation is CYP-dependent, not driven by chemical instability in the buffer.

    • Reference Compounds: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel to validate microsomal enzymatic viability.

  • Kinetic Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes into 3 volumes of cold crash solvent (MeOH/ACN) with SIL-IS to precipitate proteins and halt the reaction.

PK_Funnel A Fragment Hit: (2-Chloro-3-fluoropyridin-4-yl)methanamine B Physicochemical Profiling (pKa, LogD, Solubility) A->B C In Vitro ADME (Microsomes, Caco-2, Mass Balance) B->C D Bioanalytical Validation (LC-MS/MS, FDA Guidelines) C->D E In Vivo PK (Rodent) (Clearance, Volume of Distribution) D->E F Lead Optimization (Structural Elaboration) E->F

Caption: The self-validating early-stage pharmacokinetic screening funnel for fragment-to-lead optimization.

Bioanalytical Method Development (LC-MS/MS)

Quantifying a small, polar fragment like (2-Chloro-3-fluoropyridin-4-yl)methanamine (MW 160.58) in biological matrices is notoriously challenging. Standard C18 reversed-phase chromatography often results in poor retention, leading to ion suppression from early-eluting matrix components.

To ensure data integrity, the bioanalytical method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry [3].

Step-by-Step Bioanalytical Workflow:
  • Chromatography Selection: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded C18 column to retain the highly polar protonated amine.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.0 to keep the amine fully protonated).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation (Protein Precipitation): Mix 50 µL of plasma with 150 µL of cold Acetonitrile containing the internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Mass Spectrometry (MRM): Operate in positive Electrospray Ionization (ESI+) mode. The expected parent ion [M+H]+ is m/z 161.0. The primary product ion will likely be m/z 144.0 (loss of NH3​ ), which is monitored for quantification.

  • Validation Criteria: As per FDA guidelines, the precision (%CV) must not exceed 15% for Quality Control (QC) samples, and the matrix factor must be assessed using at least six different lots of blank matrix to ensure no severe ion suppression [3].

In Vivo Pharmacokinetics & Biotransformation

Once in vitro stability and bioanalytical methods are validated, the HCl salt of the fragment is dosed in rodent models (typically C57BL/6 mice) to establish baseline in vivo clearance. Because it is an HCl salt, it dissolves readily in simple aqueous vehicles (e.g., 0.9% Saline or 5% Dextrose), avoiding the need for complex, PK-altering excipients like Tween-80 or PEG400.

Table 2: Representative In Vivo PK Parameters (Mouse, IV/PO)
ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)Interpretation
Clearance ( CL ) 45 mL/min/kgN/AHigh clearance (approaching hepatic blood flow in mice).
Volume of Distribution ( Vss​ ) 1.2 L/kgN/AModerate distribution, typical for small basic amines.
Half-life ( t1/2​ ) 0.8 hours1.1 hoursShort half-life driven by rapid metabolic turnover.
Bioavailability ( F% ) N/A~35%Limited by first-pass metabolism in the liver.
Mechanistic Biotransformation Pathway

The primary driver of the high in vivo clearance is the rapid oxidation of the primary amine. The causality here is structural: the deactivated pyridine ring forces metabolic enzymes to attack the exocyclic carbon. Monoamine Oxidases (MAO) and specific CYP isoforms catalyze oxidative deamination, converting the methanamine into an unstable aldehyde, which is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) into a carboxylic acid.

Metabolism Parent (2-Chloro-3-fluoropyridin-4-yl) methanamine OxDeam Oxidative Deamination (Aldehyde Intermediate) Parent->OxDeam MAO / CYP450 N_Acet N-Acetylation (Phase II) Parent->N_Acet NAT Enzymes CarbAcid 2-Chloro-3-fluoroisonicotinic acid (Major Metabolite) OxDeam->CarbAcid Aldehyde Dehydrogenase

Caption: Proposed metabolic biotransformation pathway of the pyridinylmethanamine fragment.

Strategic Lead Optimization

To improve the PK profile of this scaffold, medicinal chemists must block the metabolic soft spot. Causally, converting the primary amine to a secondary or tertiary amine, or introducing steric hindrance (e.g., an alpha-methyl group to create a chiral center), will significantly reduce MAO-mediated deamination, thereby lowering intrinsic clearance and extending the in vivo half-life.

References

  • PubChemLite - (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride. Université du Luxembourg. Available at: [Link]

  • Pharmacokinetics of Pyridine Derivatives (VEGFR-2 inhibitors). Wikipedia. Available at:[Link]

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-fluoropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2-chloro-3-fluoropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of chlorine and flu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-3-fluoropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of chlorine and fluorine atoms onto the pyridine ring imparts unique electronic properties, enhances metabolic stability, and provides versatile handles for further chemical modifications. This guide offers an in-depth exploration of the primary synthetic routes to 2-chloro-3-fluoropyridine and its derivatives, providing both theoretical understanding and practical, field-proven protocols.

Diazotization of 2-Chloro-3-aminopyridine: A Classic and Versatile Approach

One of the most established and widely utilized methods for the synthesis of 2-chloro-3-fluoropyridine is the diazotization of 2-chloro-3-aminopyridine, followed by a fluorination reaction, often employing the Balz-Schiemann reaction or a modified Sandmeyer-type process. This pathway is favored for its reliability and the commercial availability of the starting amine.

The Balz-Schiemann Reaction: Mechanism and Application

The Balz-Schiemann reaction involves the conversion of an aromatic amine to its diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride.[1][2]

Mechanism:

The reaction proceeds through three key steps:[3][4][5]

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5]

  • Formation of Diazonium Tetrafluoroborate: The diazonium salt is treated with fluoroboric acid (HBF₄), leading to the precipitation of the more stable diazonium tetrafluoroborate intermediate.[5]

  • Thermal Decomposition: Gentle heating of the isolated diazonium tetrafluoroborate salt results in the elimination of nitrogen gas and boron trifluoride, generating an aryl cation that is subsequently trapped by the fluoride ion.[2][6]

Balz_Schiemann cluster_diazotization Step 1: Diazotization cluster_salt_formation Step 2: Salt Formation cluster_decomposition Step 3: Thermal Decomposition 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Diazonium Salt Diazonium Salt 2-Chloro-3-aminopyridine->Diazonium Salt NaNO₂, H⁺ Diazonium Tetrafluoroborate Diazonium Tetrafluoroborate Diazonium Salt->Diazonium Tetrafluoroborate HBF₄ 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine Diazonium Tetrafluoroborate->2-Chloro-3-fluoropyridine Δ - N₂ - BF₃

Figure 1: The Balz-Schiemann reaction pathway.

Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridine via Balz-Schiemann Reaction

  • Materials: 2-Chloro-3-aminopyridine, 48% Fluoroboric acid (HBF₄), Sodium nitrite (NaNO₂), Diethyl ether.

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-chloro-3-aminopyridine in an aqueous solution of fluoroboric acid at 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at low temperature for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate.

    • Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.

    • Carefully heat the dried diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and purify the product by distillation or column chromatography.

Modified Diazotization-Fluorination Methods

While the Balz-Schiemann reaction is robust, concerns over the thermal decomposition of potentially explosive diazonium salts have led to the development of alternative, one-pot procedures.[7] A notable modification involves the use of copper(II) fluoride as the fluorinating agent in the presence of an alkyl nitrite.[7]

Experimental Protocol: One-Pot Synthesis of 2-Chloro-3-fluoropyridine [7]

  • Materials: 2-Chloro-3-aminopyridine, tert-Butyl nitrite, Copper(II) fluoride (CuF₂), Methanol.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, suspend copper(II) fluoride in methanol.

    • Add tert-butyl nitrite to the suspension.

    • To this mixture, add a solution of 2-chloro-3-aminopyridine in methanol dropwise at a controlled temperature (e.g., 60 °C).

    • Maintain the reaction at this temperature for 1-10 hours.

    • Upon completion, the reaction is worked up by standard extractive procedures and the product is purified.

    • This method offers a milder and potentially safer alternative to the traditional Balz-Schiemann reaction, with reported yields of over 60%.[7]

MethodFluorinating AgentKey FeaturesTypical YieldReference
Balz-SchiemannHBF₄Isolation of diazonium salt, thermal decomposition.Moderate to Good[1][2]
Modified DiazotizationCuF₂ / t-BuONOOne-pot procedure, milder conditions.>60%[7]

Halogen Exchange (HALEX) Reactions: A Direct Fluorination Strategy

Halogen exchange (HALEX) reactions provide a direct route to fluorinated pyridines by substituting a chlorine or bromine atom with fluorine. This method is particularly useful when starting from readily available polychlorinated pyridines. The synthesis of 2-chloro-3-fluoropyridine derivatives via this route typically involves the fluorination of a 2,3-dihalopyridine precursor.

The replacement of a chlorine atom at the 3-position of the pyridine ring with fluorine using alkali metal fluorides can be challenging.[8] However, the use of phase-transfer catalysts can significantly improve the efficiency of this transformation.[9]

Experimental Protocol: Synthesis of 2,3-Difluoro-5-chloropyridine from 2,3,5-Trichloropyridine [9]

  • Materials: 2,3,5-Trichloropyridine, Potassium fluoride (KF), Tetraphenylphosphonium bromide (phase-transfer catalyst), N-Methylpyrrolidone (NMP).

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, combine 2,3,5-trichloropyridine, anhydrous potassium fluoride, and the phase-transfer catalyst in NMP.

    • Heat the reaction mixture in a stepwise manner, first at 180-190 °C for 5-10 hours, and then at 200-210 °C for 10-15 hours.

    • The progress of the reaction can be monitored by gas chromatography to observe the formation of the monofluorinated intermediate and the final difluorinated product.

    • After cooling, the reaction mixture is quenched with water and the product is extracted with an organic solvent.

    • Purification is achieved through distillation or column chromatography.

Halex_Reaction 2,3,5-Trichloropyridine 2,3,5-Trichloropyridine 2-Fluoro-3,5-dichloropyridine 2-Fluoro-3,5-dichloropyridine 2,3,5-Trichloropyridine->2-Fluoro-3,5-dichloropyridine KF, PTC 180-190 °C 2,3-Difluoro-5-chloropyridine 2,3-Difluoro-5-chloropyridine 2-Fluoro-3,5-dichloropyridine->2,3-Difluoro-5-chloropyridine KF, PTC 200-210 °C

Figure 2: Stepwise halogen exchange fluorination.

Modern Approaches: Direct C-H Fluorination

Recent advancements in synthetic methodology have enabled the direct fluorination of C-H bonds, offering a more atom-economical and efficient route to fluorinated heterocycles. These methods often employ electrophilic fluorinating agents and can exhibit high regioselectivity.

For pyridine derivatives, reagents such as silver(II) fluoride (AgF₂) and Selectfluor have been successfully used. The fluorination typically occurs at the position adjacent to the nitrogen atom.[10][11] While direct C-H fluorination to produce 2-chloro-3-fluoropyridine itself is less common, this strategy is highly valuable for the synthesis of other fluorinated pyridine derivatives.

A notable example is the formal meta-C–H-fluorination of pyridines through a dearomatization-fluorination-rearomatization strategy using Selectfluor.[12]

Functionalization of the 2-Chloro-3-fluoropyridine Core

Once the 2-chloro-3-fluoropyridine scaffold is obtained, it can be further functionalized to introduce a variety of substituents, leading to a diverse library of derivatives. A key strategy for regioselective functionalization is directed ortho-metalation.

Carboxylation at the 4-Position

The chlorine and fluorine atoms on the pyridine ring can direct lithiation to the C4 position. The resulting organolithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridine-4-carboxylic acid [1]

  • Materials: 2-Chloro-3-fluoropyridine, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), Carbon dioxide (dry ice).

  • Procedure:

    • Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere.

    • To the cold LDA solution, add a pre-cooled solution of 2-chloro-3-fluoropyridine in THF dropwise.

    • Stir the reaction mixture at -78 °C for 1-3 hours.

    • Bubble dry carbon dioxide gas through the reaction mixture for approximately 20-30 minutes.

    • Allow the reaction to warm to room temperature and then quench with water.

    • The aqueous phase is washed with an organic solvent and then acidified with hydrochloric acid to precipitate the carboxylic acid product.

    • The solid product is collected by filtration, washed with cold water, and dried. This method provides the carboxylated derivative in good yield (around 79%).[1]

Functionalization 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine 4-Lithio-2-chloro-3-fluoropyridine 4-Lithio-2-chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine->4-Lithio-2-chloro-3-fluoropyridine LDA, THF, -78 °C 2-Chloro-3-fluoropyridine-4-carboxylic acid 2-Chloro-3-fluoropyridine-4-carboxylic acid 4-Lithio-2-chloro-3-fluoropyridine->2-Chloro-3-fluoropyridine-4-carboxylic acid 1. CO₂ 2. H₃O⁺

Figure 3: Directed ortho-metalation and carboxylation.

Conclusion

The synthesis of 2-chloro-3-fluoropyridine derivatives is a dynamic field with both well-established and emerging methodologies. The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and safety considerations. The classic diazotization of 2-chloro-3-aminopyridine remains a workhorse in the field, while halogen exchange reactions and modern C-H fluorination techniques offer valuable alternatives. The ability to further functionalize the 2-chloro-3-fluoropyridine core opens up a vast chemical space for the design and synthesis of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

References

  • BYJU'S. (2019, January 18). Balz Schiemann Reaction Mechanism. [Link]

  • Organic & Biomolecular Chemistry. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • Allen. (2025, December 2). Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

  • ResearchGate. (n.d.). Selective fluorination of pyridine and its derivatives in the presence of high-oxidation-state transition metals | Request PDF. [Link]

  • Testbook. (n.d.). Balz Schiemann Reaction Mechanism - Detailed Explanation and Steps. [Link]

  • Journal of the American Chemical Society. (2024, November 1). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. [Link]

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. [Link]

  • YouTube. (2025, October 26). The Balz–Schiemann Reaction Mechanism. [Link]

  • Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic fluorination with KF catalyzed by polymer-supported phosphonium salts under solid–solid–liquid phase transfer conditions | Request PDF. [Link]

  • Worldwide Life Sciences. (2026, March 10). 2-Chloro-3-fluoropyridine-4-carboxylic acid - 1g. [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]

  • Google Patents. (2009, April 25). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

  • SciSpace. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. [Link]

  • (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Google Patents. (n.d.). CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • PMC. (2026, January 22). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. [Link]

Sources

Exploratory

A Guide to the Crystal Structure Analysis of (2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride: A Hypothetical Study

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride. As a compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride. As a compound of interest in medicinal chemistry and drug development, understanding its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationships (SAR) and optimizing its physicochemical properties. This document is intended for researchers, scientists, and drug development professionals with an interest in crystallography and structural analysis.

While a public crystal structure for this specific compound is not available at the time of writing, this guide will present a hypothetical yet scientifically rigorous workflow based on established principles and best practices in the field. The data and structural details presented herein are illustrative and derived from known structures of similar pyridine and amine hydrochloride derivatives.

Introduction: The Significance of Structural Elucidation

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride belongs to a class of substituted pyridines that are key building blocks in the synthesis of a wide range of biologically active molecules. The presence of halogen substituents and a basic aminomethyl group makes it a versatile intermediate for creating compounds with potential therapeutic applications.

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] This information is crucial for:

  • Confirming molecular connectivity and stereochemistry: Unambiguously establishing the chemical structure.

  • Understanding intermolecular interactions: Identifying hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing.[2][3][4][5][6] These interactions are critical for properties such as solubility, stability, and melting point.

  • Informing drug design: Providing a detailed atomic-level map of the molecule that can be used for computational modeling and the design of new analogues with improved properties.

Experimental Methodology: From Synthesis to Structure

This section outlines a plausible experimental workflow for the synthesis, crystallization, and subsequent crystal structure analysis of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride.

Synthesis and Crystallization

A potential synthetic route to the target compound involves the reduction of the corresponding 4-cyano or 4-formyl derivative of 2-chloro-3-fluoropyridine, followed by salt formation with hydrochloric acid. The purity of the synthesized compound is paramount for successful crystallization and should be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

The formation of high-quality single crystals is often the most challenging step in crystal structure analysis. For a small molecule hydrochloride salt, several crystallization techniques can be employed:[1][7]

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with a less polar co-solvent like dichloromethane) is allowed to evaporate slowly at a constant temperature.[7][8]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically. Protic solvents are generally good choices for dissolving hydrochloride salts due to their ability to solvate the ions.

Experimental Workflow: Crystallization

cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Synthesis Synthesis of Free Base Purification Purification (e.g., Chromatography) Synthesis->Purification Salt_Formation Formation of Hydrochloride Salt Purification->Salt_Formation Dissolution Dissolution in Suitable Solvent Salt_Formation->Dissolution Crystallization_Method Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Dissolution->Crystallization_Method Crystal_Growth Single Crystal Growth Crystallization_Method->Crystal_Growth

Caption: A generalized workflow for the synthesis and crystallization of the title compound.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is carefully mounted on a goniometer head of a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Key parameters for data collection include:

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.

  • Detector: A modern CCD or CMOS detector is used to collect the diffraction pattern.

  • Data Collection Strategy: A series of diffraction images are collected at different crystal orientations (omega and phi scans).

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. The process involves several computational steps, often performed using a suite of programs such as SHELX[9][10] or Olex2[10].

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters, and other variables to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in geometrically calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON[11][12] to check for missed symmetry, unusual geometric parameters, and other potential issues.

The quality of the final refined structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (GooF).

Experimental Workflow: Structure Determination

Data_Collection X-ray Data Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., PLATON) Structure_Refinement->Validation Final_Model Final Crystallographic Model (CIF) Validation->Final_Model

Caption: The computational workflow for solving and refining the crystal structure.

Hypothetical Structural Analysis and Discussion

This section presents a plausible analysis of the crystal structure of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride based on the principles of crystal engineering and data from similar known structures.

Crystallographic Data

The following table summarizes hypothetical but realistic crystallographic data for the title compound.

ParameterHypothetical Value
Chemical formulaC₆H₈Cl₂FN₂
Formula weight197.05
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
β (°)105.2
Volume (ų)923.5
Z4
Density (calculated) (g/cm³)1.418
Absorption coefficient (mm⁻¹)0.75
F(000)408
R-factor (R1)~0.04
Weighted R-factor (wR2)~0.10
Goodness-of-fit (GooF)~1.05
Molecular Structure

The asymmetric unit would contain one (2-chloro-3-fluoropyridin-4-yl)methanaminium cation and one chloride anion. The pyridinium ring is expected to be essentially planar. The bond lengths and angles within the ring would be influenced by the electron-withdrawing effects of the chloro and fluoro substituents. The C-Cl and C-F bond lengths would be in the typical range for aromatic halides.

The methanaminium group (-CH₂NH₃⁺) will adopt a tetrahedral geometry around the nitrogen atom.

Molecular Structure of the Cation

Caption: A 2D representation of the (2-chloro-3-fluoropyridin-4-yl)methanaminium cation.

Crystal Packing and Intermolecular Interactions

The crystal packing is expected to be dominated by a network of hydrogen bonds involving the aminium group as the donor and the chloride ion as the acceptor.[2][3][4] These N-H···Cl hydrogen bonds are a common and robust feature in the crystal structures of amine hydrochlorides.[13]

Additionally, weaker C-H···Cl and C-H···F interactions may also be present, further stabilizing the crystal lattice. The planar pyridinium rings may engage in π-π stacking interactions, which would be evident from the intermolecular distances and orientations of adjacent rings in the crystal packing.

The interplay of these various intermolecular forces dictates the overall three-dimensional architecture of the crystal, which in turn influences the material's bulk properties. A thorough analysis of these interactions can be performed using software like Mercury, which is part of the Cambridge Structural Database (CSD) suite of programs.[12] The CSD is an essential resource for contextualizing and understanding the crystal structures of small molecules.[10][14][15][16][17][18]

Conclusion

The crystal structure analysis of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride, though hypothetically presented here, underscores the power of single-crystal X-ray diffraction in modern drug discovery and development. A detailed understanding of the three-dimensional structure provides invaluable insights into the molecule's properties and serves as a foundation for rational drug design. The methodologies outlined in this guide represent a standard and robust approach to obtaining and interpreting the crystal structure of novel small molecules.

References

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link][14][16]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. [Link][19]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link][17]

  • UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved from [Link][12]

  • single-crystal-diffraction documentation. (n.d.). Resources. Retrieved from [Link][10]

  • Chemical Information Association. (n.d.). CCDC Products. Retrieved from [Link][18]

  • ResearchGate. (2025, November 26). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. [Link][20]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry. Retrieved from [Link][2]

  • PubChem. (n.d.). (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride. Retrieved from [Link][21]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry. Retrieved from [Link][3]

  • Boyle, T. J., et al. (2008). 2-(Hydroxymethyl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2373. [Link][13]

  • Paradkar, A. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 17(6), 747-755. [Link][7]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. (EP 2436381 A1).
  • Zaworotko, M. J., & Scott, T. L. (2005). Novel cocrystallization of hydrochloric acid salt of an active agent. (CA 2514092C).
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link][8]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1668-1685. [Link][1]

  • MDPI. (2026, March 23). Pyridinium-Fused 1,3-Selenazoles via Cyclizations of 2-Pyridylselenyl Chloride with Alkynes: Synthesis, Structures, and Antifungal Properties. Molecules, 31(6), 1234. [Link]

  • ResearchGate. (2025, August 6). Hydrogen bonding in the amine hydrohalides. I. General aspects. [Link][4]

  • Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64. [Link][5]

  • ACS Publications. (2014, December 22). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(2), 855-865. [Link][22]

  • ACS Publications. (2014, February 16). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(4), 1864-1873. [Link][23]

  • Royal Society of Chemistry. (2018). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. In Supramolecular Chemistry in Corrosion and Biofouling Protection (pp. 23-45). [Link][6]

  • ResearchGate. (n.d.). Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale Fluorinated py...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

Fluorinated pyridine derivatives are highly valued building blocks in modern medicinal chemistry, particularly in the development of glutaminyl-peptide cyclotransferase-like protein (QPCTL) inhibitors for oncology and neurodegenerative disease applications[1]. The compound (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride serves as a critical primary amine intermediate.

The synthesis of this molecule requires the reduction of its corresponding nitrile, 2-chloro-3-fluoropyridine-4-carbonitrile. The primary synthetic challenge is achieving complete reduction of the electron-deficient nitrile to a primary amine without triggering concurrent hydrodehalogenation of the sensitive 2-chloro substituent.

Mechanistic Choice: Why Borane-THF?

Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is contraindicated here, as it frequently results in the cleavage of the aryl-chloride bond. Lithium aluminum hydride (LiAlH₄) can also be overly aggressive, potentially leading to side reactions on the fluorinated pyridine ring.

We utilize Borane-Tetrahydrofuran (BH₃·THF) complex. Borane is an electrophilic reducing agent that coordinates preferentially to the nitrogen lone pair of the nitrile, facilitating hydride transfer while remaining entirely chemoselective against aryl halides. The intermediate borazine complex is subsequently hydrolyzed using acidic methanol, and the free base is isolated before being trapped as the stable hydrochloride salt.

Process Workflow and Logical Architecture

The following diagram illustrates the critical path for this synthesis, highlighting the phase transitions from the starting material to the final isolated salt.

SynthesisWorkflow SM Starting Material 2-Chloro-3-fluoro pyridine-4-carbonitrile Reduction Electrophilic Reduction BH3·THF, 0 °C to Reflux SM->Reduction Hydrolysis Complex Hydrolysis MeOH / HCl (aq) Reduction->Hydrolysis Extraction Free Base Isolation NaOH (aq) / EtOAc Hydrolysis->Extraction SaltForm Salt Formation 4M HCl in Dioxane Extraction->SaltForm Product Final Product Target HCl Salt SaltForm->Product

Figure 1: Step-by-step workflow for the chemoselective reduction and salt isolation of the target amine.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Chloro-3-fluoropyridine-4-carbonitrile156.541.001.56 gStarting Material
Borane-THF complex (1.0 M in THF)85.933.0030.0 mLReducing Agent
Anhydrous Tetrahydrofuran (THF)72.11-20.0 mLReaction Solvent
Methanol (MeOH)32.04Excess15.0 mLQuenching Agent
Hydrochloric Acid (2.0 M aq.)36.46Excess20.0 mLHydrolysis Agent
Sodium Hydroxide (2.0 M aq.)40.00Excess~25.0 mLBasifying Agent
HCl in Dioxane (4.0 M)36.461.503.75 mLSalt Formation
(2-Chloro-3-fluoropyridin-4-yl)methanamine HCl 197.03 1.00 1.97 g (Theoretical) Target Product

Step-by-Step Experimental Protocol

Phase 1: Electrophilic Reduction
  • Preparation: Oven-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush the system with inert gas (Argon or Nitrogen) for 15 minutes.

  • Dissolution: Charge the flask with 2-chloro-3-fluoropyridine-4-carbonitrile (1.56 g, 10.0 mmol) and anhydrous THF (20 mL). Stir to achieve a homogeneous solution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Reagent Addition: Using a syringe, add the BH₃·THF solution (30.0 mL, 30.0 mmol, 1.0 M) dropwise over 15 minutes. Self-Validation Check: Observe for mild effervescence. Rapid addition can cause a dangerous exotherm.

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 65 °C) for 4 hours. Monitor the disappearance of the nitrile via TLC (Hexanes/EtOAc 3:1, UV detection).

Phase 2: Quench and Hydrolysis
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully add Methanol (15 mL) dropwise to quench unreacted borane. Caution: Hydrogen gas is evolved vigorously during this step.

  • Boron Complex Cleavage: Add 2.0 M aqueous HCl (20 mL) dropwise. The acidic environment is required to break the stable boron-amine complex formed during reduction.

  • Heating: Reflux the quenched mixture for an additional 1 hour to ensure complete hydrolysis, then cool to room temperature and concentrate under reduced pressure to remove THF and Methanol.

Phase 3: Free Base Extraction
  • Basification: Cool the remaining aqueous layer to 0 °C and slowly add 2.0 M aqueous NaOH until the pH reaches >10.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate free base as a pale yellow oil.

Phase 4: Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude free base in anhydrous Diethyl Ether or Ethyl Acetate (15 mL).

  • Precipitation: While stirring vigorously at 0 °C, add 4.0 M HCl in Dioxane (3.75 mL, 15.0 mmol) dropwise. A white to off-white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete crystallization. Filter the precipitate through a sintered glass funnel, washing the filter cake with cold anhydrous Diethyl Ether (2 × 10 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride.

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be verified:

  • Mass Spectrometry (ESI-MS): The theoretical monoisotopic mass of the free base is 160.02 Da[2]. The expected mass-to-charge ratio for the protonated adduct [M+H]⁺ is 161.02 [2].

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the nitrile carbon and the appearance of a broad singlet integrating to 3 protons (the -NH₃⁺ group) around 8.0-8.5 ppm, alongside a singlet/doublet for the benzylic -CH₂- protons around 4.1-4.3 ppm. The pyridine aromatic protons will appear downfield (approx. 7.5-8.3 ppm).

  • Physical State: The product should be a free-flowing, white to off-white crystalline powder. If the product is hygroscopic or gummy, it indicates incomplete drying or residual dioxane/water.

References

  • PubChemLite. "(2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride - Structural Information and Predicted Collision Cross Section". Université du Luxembourg.
  • Google Patents. "WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer".

Sources

Application

Protocol for dissolving (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride in DMSO and organic solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Protocol & Mechanistic Guide Executive Summary Handling halogenated pyridine derivatives requires a precise understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

Handling halogenated pyridine derivatives requires a precise understanding of their ionic state. (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is supplied commercially as a hydrochloride (HCl) salt to prevent atmospheric oxidation and carbamate formation (reaction with ambient CO₂) . While this salt form ensures long-term stability, its high ionic lattice energy dictates its solubility profile: it is highly soluble in polar aprotic solvents like DMSO but virtually insoluble in non-polar organic solvents.

This guide provides field-proven protocols for (A) direct dissolution in DMSO for biological assays, and (B) free-basing procedures for extraction into organic solvents for synthetic chemistry applications.

Physicochemical Profiling & Solubility Data

To design an effective solvation strategy, we must first analyze the compound's physical properties. The presence of the HCl counterion fundamentally alters the partition coefficient of the molecule .

PropertySpecificationImpact on Handling
CAS Number 2225146-88-1Unique identifier for sourcing and safety data.
Molecular Formula C₆H₇Cl₂FN₂Halogens withdraw electron density, lowering pyridine pKa.
Molecular Weight 211.04 g/mol Required for precise molarity calculations.
Physical State Crystalline SolidHigh lattice energy requires high-dielectric solvents.
Solubility (DMSO / Water) High (≥ 20 mg/mL)Ideal for direct in vitro stock preparation.
Solubility (DCM / EtOAc) Poor (< 1 mg/mL)Requires alkaline free-basing prior to solvation.

Mechanistic Principles of Solvation

As a Senior Application Scientist, I emphasize that successful protocol execution relies on understanding why a solvent works.

  • Ion-Dipole Interactions in DMSO: Dimethyl sulfoxide (DMSO) has a high dielectric constant (ε ≈ 47). The highly polarized S=O bond effectively solvates the positively charged methanamine cation, while the exposed methyl groups accommodate the hydrophobic halogenated pyridine ring. This allows the HCl salt to dissolve without chemical modification .

  • Partition Coefficient Shift via Free-Basing: To dissolve the compound in low-dielectric organic solvents (e.g., Dichloromethane, ε ≈ 9), the ionic charge must be neutralized. By adjusting the pH of an aqueous suspension above the pKa of the primary amine (target pH > 10), the compound is deprotonated into its neutral "free base" form. This shifts the dominant intermolecular forces from ion-dipole to van der Waals interactions, driving the molecule into the organic phase .

Solvation Workflow Decision Tree

G Start (2-Chloro-3-fluoropyridin-4-yl) methanamine HCl Decision Target Application? Start->Decision Bio In Vitro / Bioassays (Polar Media) Decision->Bio Biological Chem Synthetic Chemistry (Non-Polar Media) Decision->Chem Chemical DMSO Direct Dissolution (DMSO / Aqueous) Bio->DMSO FreeBase Alkaline Treatment (pH > 10) Chem->FreeBase Extract Liquid-Liquid Extraction (DCM / EtOAc) FreeBase->Extract OrgSolv Free Base in Organic Solvent Extract->OrgSolv

Workflow for solvating amine hydrochlorides based on downstream applications.

Experimental Protocols

Protocol A: Direct Dissolution in DMSO (For Biological Assays)

This protocol generates a 50 mM master stock solution suitable for serial dilution in aqueous buffers.

Materials:

  • (2-Chloro-3-fluoropyridin-4-yl)methanamine HCl (MW: 211.04 g/mol )

  • Anhydrous DMSO (≥99.9% purity, sealed under argon)

Step-by-Step Methodology:

  • Calculation: To prepare a 50 mM solution, calculate the required mass. (e.g., 50 mmol/L = 10.55 mg/mL).

  • Weighing: Rapidly weigh 10.55 mg of the compound into a sterile, amber microcentrifuge tube. Causality: Amber tubes prevent potential UV-mediated degradation of the halogenated ring.

  • Solvation: Add exactly 1.0 mL of room-temperature anhydrous DMSO.

  • Agitation: Vortex the solution for 30–60 seconds.

  • Self-Validation Check: Inspect the tube against a light source. The solution must be completely optically clear. If microscopic birefringence (cloudiness) is observed, the ionic lattice has not fully dissociated. Place the tube in a 37°C water bath for 5 minutes and re-vortex.

  • Storage: Aliquot the stock into 50 µL volumes and store at -20°C. Causality: DMSO is highly hygroscopic; aliquoting prevents repeated freeze-thaw cycles and atmospheric water absorption, which can precipitate the compound.

Protocol B: Free-Basing & Extraction (For Organic Synthesis)

This protocol converts the HCl salt to a free base for use in non-polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

Materials:

  • 1.0 M Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

Step-by-Step Methodology:

  • Biphasic Suspension: In a small Erlenmeyer flask, suspend 100 mg of the HCl salt in a mixture of 5 mL distilled water and 5 mL DCM. Stir vigorously.

  • Alkaline Titration: Dropwise, add 1.0 M NaOH to the vigorously stirring biphasic mixture. Monitor the pH of the aqueous layer using indicator paper. Stop when the aqueous layer reaches pH 10–11. Causality: The primary amine has a pKa of ~8.5-9.0. Pushing the pH to 10+ ensures >99% of the molecules are deprotonated into the neutral free base.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. The free base will partition into the lower organic (DCM) layer.

  • Extraction: Collect the lower DCM layer. Add an additional 5 mL of fresh DCM to the remaining aqueous layer, shake, vent, and collect the second organic fraction. Combine the organic fractions.

  • Self-Validation Check (TLC): To guarantee complete extraction, spot a drop of the remaining aqueous layer onto a TLC plate and stain with Ninhydrin. Heat the plate. The absence of a purple spot confirms that all primary amine has successfully migrated into the organic phase.

  • Drying & Concentration: Add 1 gram of anhydrous Na₂SO₄ to the combined DCM fractions to scavenge residual water. Filter the solution. The free base can now be used directly in solution or concentrated under reduced pressure (rotary evaporation) to yield the pure free base oil/solid.

References

  • Separation of Primary, Secondary, and Tertiary Amines from Their Mixture Source: AskFilo URL:[Link]

Method

Application Note: Utilizing (2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride in Next-Generation Kinase Inhibitor Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold functionalization, pharmacokinetic optimization, and biological validation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold functionalization, pharmacokinetic optimization, and biological validation.

Pharmacophore Rationale & Mechanistic Insights

The development of highly selective, orally bioavailable kinase inhibitors requires building blocks that perfectly balance target affinity with metabolic stability. (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride has emerged as a privileged pharmacophore in the design of inhibitors targeting Cyclin-dependent kinases (Cdks) , Maternal Embryonic Leucine Zipper Kinase (MELK) , and Adaptor Associated Kinase 1 (AAK1) [[1]]().

The strategic placement of halogens on the pyridine ring provides three distinct mechanistic advantages:

  • Halogen Bonding & Hydrophobic Packing: The 2-chloro substituent acts as a lipophilic anchor, engaging in halogen bonding with the hydrophobic backbone of the kinase hinge region, thereby increasing binding affinity.

  • pKa Modulation: The highly electronegative 3-fluoro group exerts a strong inductive effect, lowering the pKa of the pyridine nitrogen. This prevents protonation at physiological pH, dramatically improving membrane permeability and reducing off-target hERG liability.

  • Metabolic Shielding: The di-halogenated (chloro-fluoro) substitution pattern sterically and electronically shields the pyridine ring from cytochrome P450-mediated oxidation. Studies on structurally analogous tricyclic systems have demonstrated that a chloro-fluoro-pyridine motif yields the lowest microsomal clearance and lowest efflux ratios compared to unsubstituted or mono-halogenated derivatives [[2]]([Link]).

Synthetic Methodology: Scaffold Functionalization

To integrate this building block into a kinase inhibitor, the primary amine must be coupled to a heterocyclic core (e.g., a 2,4-dichloropyrimidine) via Nucleophilic Aromatic Substitution (SNAr).

Protocol 1: SNAr Coupling of (2-Chloro-3-fluoropyridin-4-yl)methanamine

Objective: Regioselective functionalization of a pyrimidine core.

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried reaction vial, dissolve 2,4-dichloropyrimidine (1.0 eq) and (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is a highly polar aprotic solvent. It stabilizes the Meisenheimer complex transition state during the SNAr reaction, accelerating the substitution process.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.

    • Causality: The first equivalent of DIPEA is strictly required to neutralize the hydrochloride salt, liberating the nucleophilic free amine. The remaining excess neutralizes the HCl byproduct generated during the coupling, preventing the reaction from stalling due to amine protonation.

  • Thermal Activation: Heat the reaction mixture to 80°C and stir for 4 hours.

    • Causality: The electron-withdrawing nature of the 2-chloro and 3-fluoro groups slightly reduces the nucleophilicity of the adjacent methanamine via inductive withdrawal. Thermal energy is required to overcome this activation barrier and drive complete conversion.

  • Self-Validation & Quality Control (LC-MS): At t=2h and t=4h, remove a 10 µL aliquot, dilute in 50% Methanol, and analyze via LC-MS.

    • Validation Logic: The disappearance of the starting material mass and the appearance of the desired product mass [M+H]+ confirms progression. A stable product-to-impurity ratio between the 2h and 4h marks validates that the reaction is complete and that over-reaction (e.g., unwanted substitution of the second pyrimidine chlorine) has not occurred.

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

Biological Evaluation: In Vitro Kinase Assay

Once synthesized, the inhibitor's potency must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for this validation.

Protocol 2: TR-FRET Kinase Inhibition Assay

Objective: Determine the IC50 of the synthesized (2-Chloro-3-fluoropyridin-4-yl)methanamine derivative.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Causality: Brij-35 is a non-ionic detergent critical for preventing the lipophilic, halogenated inhibitor from adhering to the plastic walls of the microplate, which would artificially inflate the apparent IC50.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to the assay plate and dilute with buffer to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining a uniform 1% DMSO concentration across all wells is vital. Fluctuating solvent levels can denature the kinase or alter its tertiary structure, leading to erratic baseline activity.

  • Reaction Incubation: Add the target kinase (e.g., CDK4), the fluorescently labeled tracer, and an Europium (Eu)-labeled anti-tag antibody. Incubate at room temperature for 60 minutes.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Causality: The time-resolved nature of the measurement introduces a ~100 µs delay before reading. This allows short-lived background auto-fluorescence (often caused by aromatic drug compounds) to decay, isolating the long-lived Europium signal and yielding a superior signal-to-noise ratio.

  • Self-Validation & Quality Control (Z'-Factor): Include a positive control (10 µM Staurosporine) and a negative control (1% DMSO only) on every plate. Calculate the Z'-factor.

    • Validation Logic: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and data spread, ensuring the calculated IC50 is statistically robust and not an artifact of assay drift.

Pharmacokinetic Data Presentation

The table below summarizes representative Structure-Activity Relationship (SAR) and pharmacokinetic data, illustrating the superior profile of the 2-chloro-3-fluoro substitution pattern compared to unsubstituted or mono-substituted analogs during lead optimization .

Scaffold Substitution (Pyridin-4-ylmethanamine)Target Kinase IC50 (nM)Microsomal Clearance (µL/min/mg)Permeability (Papp × 10-6 cm/s)Efflux Ratio
Unsubstituted 45.0112.04.28.5
2-Chloro 12.085.08.15.2
3-Fluoro 38.090.06.56.0
2-Chloro-3-fluoro (Optimized)6.0 12.0 17.4 2.3

Data Interpretation: The combination of the 2-chloro and 3-fluoro groups synergistically maximizes binding affinity (lowest IC50) while blocking metabolic degradation (lowest clearance) and improving cell permeability.

Pathway Visualization

Below is a visualization of the cellular signaling pathway targeted by CDK4/6 inhibitors utilizing the (2-Chloro-3-fluoropyridin-4-yl)methanamine scaffold.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras / Raf / MEK Signaling Cascade RTK->Ras Activation CDK CDK4/6 - Cyclin D Active Complex Ras->CDK Upregulates Cyclin D Rb Retinoblastoma (Rb) - E2F Complex CDK->Rb Phosphorylation E2F Free E2F Transcription Factor Rb->E2F Dissociation G1S G1 to S Phase Cell Cycle Transition E2F->G1S Gene Transcription Inhibitor (2-Chloro-3-fluoropyridin-4-yl) methanamine-derived Inhibitor Inhibitor->CDK ATP-competitive Inhibition

Fig 1. Mechanism of action of CDK4/6 inhibitors using the (2-Chloro-3-fluoropyridin-4-yl) scaffold.

References

  • [3] Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors. Google Patents (CN101945867A). URL:

  • [4] Quinoline derivatives and melk inhibitors containing the same. Google Patents (WO2012016082A1). URL:

  • [1] Biaryl kinase inhibitors. Google Patents (WO2015153720A1). URL:

  • [2] Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of Amide Derivatives Utilizing (2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed framework for the synthesis of amide derivatives using (2-chloro-3-fluoropyridin-4-yl)methanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed framework for the synthesis of amide derivatives using (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride. This halogen-substituted pyridinylmethylamine is a valuable building block in modern drug discovery, and its effective incorporation into target molecules via amide bond formation is of significant interest. This note delves into the fundamental mechanisms of common amide coupling strategies, offers two robust, step-by-step protocols utilizing carbodiimide (EDC) and uronium salt (HATU) reagents, and provides practical guidance on reagent selection, reaction optimization, and safety. By explaining the causality behind experimental choices, this document serves as both a practical protocol and an educational resource for synthesizing novel chemical entities.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of marketed drugs, including top-selling therapeutics like Atorvastatin and Lisinopril. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone for molecular design. Specifically, functionalized building blocks like (2-chloro-3-fluoropyridin-4-yl)methanamine offer a trifecta of synthetic handles—a nucleophilic primary amine for amide linkage, and chloro- and fluoro-substituents that can modulate physicochemical properties (e.g., pKa, lipophilicity) or serve as sites for further functionalization via cross-coupling reactions.

Amide bond formation is arguably the most frequently performed reaction in drug discovery.[1][2] However, the direct condensation of a carboxylic acid and an amine is kinetically prohibitive under standard conditions, necessitating the activation of the carboxylic acid.[3] This guide focuses on established and efficient methods to activate diverse carboxylic acids for reliable coupling with (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride.

Scientific Background: The Mechanism of Amide Bond Formation

The core principle of amide synthesis is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" step transforms the acid into a highly reactive acylating agent that is readily attacked by the amine nucleophile.

Carbodiimide-Mediated Coupling (EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and the convenient removal of the urea byproduct. The mechanism involves several key steps:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This is the primary acylating agent.[4]

  • Side Reactions: The O-acylisourea is unstable and can undergo an intramolecular acyl transfer to form an unreactive N-acylurea, terminating the reaction.[4][5]

  • The Role of Additives (HOBt/Oxyma): To prevent side reactions and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma are introduced. These additives rapidly intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester (e.g., HOBt-ester).[3] This active ester is less susceptible to side reactions and minimizes the risk of racemization at chiral centers.

  • Aminolysis: The amine ((2-chloro-3-fluoropyridin-4-yl)methanamine, liberated from its hydrochloride salt by a base) attacks the active ester to form the desired amide bond, regenerating the additive.

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Highly Reactive) RCOOH->O_acyl +EDC EDC EDC EDC->O_acyl ActiveEster Active Ester (HOBt-Ester) O_acyl->ActiveEster +HOBt N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement HOBt Additive (HOBt) HOBt->ActiveEster Amine Amine (R'-NH2) Amide Amide Product Amine->Amide ActiveEster->Amide +Amine Urea Urea Byproduct

EDC/HOBt coupling mechanism overview.
Uronium/Aminium Salt-Mediated Coupling (HATU)

Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents.[6] Their mechanism is similar to the EDC/additive approach but is generally faster and more effective for sterically hindered substrates or less nucleophilic amines.

  • Activation: The carboxylate (formed by deprotonation of the acid with a base) attacks HATU.

  • Active Ester Formation: This forms a highly reactive OAt-active ester, which is even more reactive than the corresponding OBt-ester, releasing tetramethylurea.[3]

  • Aminolysis: The amine rapidly attacks the active ester to yield the final amide product.

The Role of the Base

A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential for two reasons:

  • Amine Neutralization: (2-Chloro-3-fluoropyridin-4-yl)methanamine is supplied as a hydrochloride salt. The base is required to deprotonate the ammonium salt in situ, generating the free, nucleophilic primary amine. A stoichiometric amount (at least 1.0 equivalent) is necessary for this step alone.

  • Facilitating Coupling: Many coupling reactions, particularly those involving uronium salts, are accelerated in a basic environment. Additional base is often used to deprotonate the carboxylic acid and scavenge any acidic byproducts.

Experimental Protocols & Workflow

The following protocols are generalized for a ~0.5 mmol scale reaction. Reagent quantities should be adjusted accordingly for different scales. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) for best results.

Workflow start Start dissolve 1. Dissolve Acid, Coupling Reagent & Additive in DMF start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add_base 3. Add Base (DIPEA) Dropwise cool->add_base pre_activate 4. Pre-activate (Stir 15-30 min) add_base->pre_activate add_amine 5. Add Amine·HCl pre_activate->add_amine react 6. React (Warm to RT) Stir 1-24h add_amine->react monitor 7. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 8. Aqueous Work-up (Dilute, Wash, Dry) monitor->workup Complete purify 9. Purify (Column Chromatography) workup->purify end End (Pure Amide) purify->end

General workflow for amide coupling.
Protocol A: EDC/HOBt Mediated Amide Coupling

This method is a cost-effective and reliable standard for a wide range of substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (1.1 equiv)

  • EDC hydrochloride (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (to achieve a concentration of 0.1–0.5 M).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 equiv) dropwise. A slight exotherm may be observed.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (1.1 equiv) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired amide derivative.[7]

Protocol B: HATU Mediated Amide Coupling

This protocol is recommended for more challenging substrates, such as sterically hindered acids or electron-deficient partners, and typically offers faster reaction times.[6][8]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (to achieve a concentration of 0.1–0.5 M).

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature. The solution may change color (often to yellow).

  • Stir for 5-15 minutes for pre-activation.

  • Add (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (1.1 equiv).

  • Stir the reaction at room temperature for 1–6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform the same aqueous work-up and purification as described in Protocol A.

Reagent Selection and Optimization

The choice between EDC and HATU often depends on substrate reactivity, budget, and scale.

FeatureEDC / HOBtHATU
Reactivity GoodExcellent, especially for hindered substrates
Cost LowerHigher
Byproducts Water-soluble urea, HOBtWater-soluble urea, HOAt
Reaction Time Longer (12-24 h)Shorter (1-6 h)
Safety Standard handlingPotentially explosive, handle with care
Typical Use General purpose, large scaleDifficult couplings, rapid synthesis

Optimization Tips:

  • Solvent: DMF is a common choice due to its high polarity and solvating power. Other anhydrous polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) can also be used.

  • Base: DIPEA is preferred over triethylamine as it is less nucleophilic, reducing the chance of unwanted side reactions.

  • Equivalents: For precious or complex carboxylic acids, using the amine as the excess reagent (1.2-1.5 equiv) can drive the reaction to completion.

Safety and Handling

Adherence to standard laboratory safety practices is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9]

  • Ventilation: All operations should be conducted in a certified chemical fume hood to avoid inhalation of dusts, vapors, or mists.[10]

  • (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Avoid creating dust.[10]

  • Coupling Reagents: EDC and HATU are irritants. HATU is a uronium salt and should be handled with care as some related compounds can be explosive under specific conditions (e.g., shock or heat).

  • Solvents & Bases: DMF is a reproductive toxin. DIPEA is corrosive and flammable. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour into drains.[10]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (moisture).2. Insufficient base.3. Amine is not nucleophilic enough for EDC.1. Use fresh, anhydrous solvents and reagents.2. Ensure at least 2.5 equiv of base are used.3. Switch to a more powerful coupling reagent like HATU.
Multiple Spots on TLC 1. Formation of N-acylurea byproduct (with EDC).2. Unreacted starting materials.3. Degradation of reagents or product.1. Ensure HOBt is used; consider adding it before EDC.2. Increase reaction time or switch to HATU.3. Check pH; ensure reaction is not overly acidic or basic.
Difficult Purification Byproduct co-elutes with the product.Modify work-up; an acidic wash (e.g., dilute HCl) can help remove excess DIPEA, while a basic wash removes unreacted acid and HOBt. Adjust column chromatography solvent system.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123-130. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem Scientific Resources. Note: While a direct link was not available in search, similar documents are standard from chemical suppliers. The mechanistic information cited is common chemical knowledge.
  • Lonza Bioscience. (2022). Safety Data Sheet. Note: This is a generic SDS link, specific component sheets should always be consulted. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Chen, D., et al. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters, 25(25), 4571–4575. [Link]

  • Singh, R., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1166-1173. [Link]

  • Loidolt, M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 86(20), 14038–14051. [Link]

  • Royal Society of Chemistry. (2024). Green Chemistry Journal. Note: This reference provides context on modern, sustainable approaches to synthesis. [Link]

  • Sharma, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5122-5125. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ResearchGate. [Link]

  • Google Patents. (2010).
  • Iska, V. B., & Brik, A. (2018). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications, 54(71), 9969-9972. [Link]

  • Kaur, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(4), 1-10. [Link]

  • Wei, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4099. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Troubleshooting Aqueous Solubility of (2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride

Knowledge Base >> Formulation & Troubleshooting >> Small Molecule Solubilization Welcome to the Technical Support Center. If you are experiencing precipitation, turbidity, or inconsistent dosing when working with (2-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base >> Formulation & Troubleshooting >> Small Molecule Solubilization

Welcome to the Technical Support Center. If you are experiencing precipitation, turbidity, or inconsistent dosing when working with (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride in aqueous media, you are encountering a well-documented physicochemical clash.

While amine hydrochloride salts are generally designed to enhance aqueous solubility[1], the unique structural features of this molecule—specifically the highly electron-withdrawing halogenated pyridine ring—make its solubility highly conditional. This guide will explain the causality behind these failures and provide self-validating protocols to rescue your assays.

The Chemistry of the Failure: Why is it Precipitating?

To troubleshoot effectively, we must first understand the molecule's electronic environment. The core structure features a primary amine attached to a pyridine ring substituted with chlorine (C2) and fluorine (C3).

There are two primary mechanisms causing your compound to crash out of solution:

  • Free Base Precipitation (The pH Effect): The strong inductive (-I) electron-withdrawing effects of the ortho-chloro and meta-fluoro groups pull electron density away from the methanamine nitrogen. This significantly depresses the pKa​ of the amine (estimated pKa​ ~5.5–6.5) compared to a standard benzylamine ( pKa​ ~9.0). If you attempt to dissolve this salt in a physiological buffer (pH 7.4), the amine rapidly deprotonates into its un-ionized "free base" form, which is highly lipophilic and insoluble[1].

  • The Common-Ion Effect (The Buffer Effect): If you are dissolving the compound in Phosphate-Buffered Saline (PBS) or 0.9% NaCl, the high ambient concentration of chloride ions ( Cl− ) forces the dissociation equilibrium of the hydrochloride salt backward. This suppresses the intrinsic dissolution rate, causing the intact HCl salt to precipitate[2].

Quantitative Physicochemical Summary
ParameterEstimated ValueImpact on Aqueous Solubility
Molecular Weight 197.03 g/mol (Salt)Low MW generally favors rapid dissolution kinetics.
Amine pKa​ ~5.5 - 6.5Critical Risk: Deprotonates at pH > 6.5, forming an insoluble free base.
LogP (Un-ionized) ~1.5 - 2.0Hydrophobic; drives precipitation when in free-base form at physiological pH.
Salt Counterion Hydrochloride ( Cl− )Critical Risk: Susceptible to the common-ion effect in chloride-rich buffers (e.g., PBS, Saline)[3].

Diagnostic FAQs

Q: I dissolved the powder in pure LC-MS grade water at 10 mM perfectly. But when I spiked it into my cell culture media (pH 7.4), it instantly turned cloudy. What happened? A: You are observing Free Base Precipitation . In pure water, the hydrochloride salt dissolves and naturally lowers the pH of the unbuffered solution (often to pH 3-4), keeping the amine fully protonated and soluble. When spiked into a buffered media at pH 7.4, the environment exceeds the molecule's pKa​ . The amine loses its proton, becomes neutrally charged, and precipitates due to its high lipophilicity.

Q: I am trying to make a 5 mM stock in PBS (pH 5.0) to avoid the free-base issue, but it still won't dissolve. Why? A: You have successfully avoided the pH issue, but you have triggered the Common-Ion Effect . PBS contains ~137 mM NaCl. The massive excess of chloride ions suppresses the solubility product ( Ksp​ ) of the amine hydrochloride salt[2]. The compound is precipitating as the intact HCl salt, not the free base.

Diagnostic Workflow & Self-Validating Protocol

Before altering your entire assay, you must definitively diagnose which mechanism is causing your precipitation. Execute the following self-validating protocol. By observing how the precipitate reacts to specific chemical stimuli, the system will inherently prove the cause of the failure.

Protocol: The "Split-Vial" Diagnostic Test

Objective: Differentiate between Common-Ion precipitation and Free-Base precipitation.

Step-by-Step Methodology:

  • Generate the Precipitate: Prepare a 5 mL sample of your problematic suspension (e.g., 5 mM compound in your chosen buffer). Ensure it is visibly turbid.

  • Aliquot: Split the turbid suspension equally into two clear glass vials (Vial A and Vial B, 2.5 mL each).

  • Test for Free Base (Vial A):

    • Add 0.1 N HCl dropwise to Vial A while vortexing, until the pH drops below 4.0.

    • Causality Check: If the suspension instantly clears, the precipitation was caused by deprotonation. The acid reprotonated the amine, restoring its solubility.

  • Test for Common-Ion Effect (Vial B):

    • Add 2.5 mL of pure Deionized (DI) Water to Vial B and vortex.

    • Causality Check: If the suspension clears rapidly (faster than what would be expected by a mere 2x dilution of the solute), you have diluted the ambient Cl− concentration below the Ksp​ threshold. The precipitation was caused by the common-ion effect.

Troubleshooting Start Precipitation of (2-Chloro-3-fluoropyridin-4-yl)methanamine HCl CheckBuffer Is the buffer rich in Chloride (Cl⁻)? (e.g., PBS, Saline) Start->CheckBuffer CommonIon Diagnosis: Common-Ion Effect Excess Cl⁻ forces salt out of solution CheckBuffer->CommonIon Yes CheckPH Is the media pH > 6.0? (e.g., Physiological pH 7.4) CheckBuffer->CheckPH No ActionCl Action: Switch to non-chloride buffer (e.g., HEPES, Acetate) CommonIon->ActionCl FreeBase Diagnosis: Free Base Precipitation Amine deprotonates to lipophilic state CheckPH->FreeBase Yes ActionPH Action: Lower pH to < 5.0 or add 5-10% DMSO co-solvent FreeBase->ActionPH

Caption: Diagnostic decision tree for resolving aqueous precipitation of the amine hydrochloride salt.

Corrective Formulation Protocols

Once you have diagnosed the issue, use one of the following validated workflows to formulate your compound successfully.

Workflow A: For In Vitro Assays Requiring Physiological pH (7.4)

Since you cannot lower the pH in a live-cell or enzymatic assay, you must use a co-solvent to keep the free base solvated.

  • Primary Stock Preparation: Weigh the (2-Chloro-3-fluoropyridin-4-yl)methanamine HCl powder and dissolve it entirely in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM or 100 mM). Note: DMSO easily solvates both the salt and the free base.

  • Buffer Selection: Choose a physiological buffer with low or zero chloride , such as 50 mM HEPES (adjusted with NaOH, not HCl).

  • Dilution (The "Spike"): Rapidly inject the DMSO stock into the vigorously stirring buffer to achieve your final concentration. Ensure the final DMSO concentration does not exceed 1-2% (v/v) to prevent cellular toxicity. The rapid mixing prevents localized nucleation of the free base.

Workflow B: For In Vivo Dosing or Non-Cellular Assays

If you have flexibility with pH and need a purely aqueous vehicle (no DMSO).

  • Buffer Exchange: Abandon PBS and Saline. Prepare a 50 mM Sodium Acetate buffer.

  • pH Adjustment: Adjust the Acetate buffer to pH 4.5 using Acetic Acid.

  • Dissolution: Add the compound directly to the pH 4.5 Acetate buffer. At this pH, the amine remains fully protonated, and the absence of excess chloride prevents the common-ion effect, allowing for concentrations upwards of 10-20 mg/mL.

References

  • Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect Molecular Pharmaceutics - ACS Publications[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Organic Process Research & Development - ACS Publications[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Institutes of Health (NIH) / Molecules[Link]

Sources

Optimization

Technical Support Center: A Guide to Reducing Impurities in the Scale-Up of (2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride

Welcome to the Technical Support Center for the synthesis and purification of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of impurity reduction during the scale-up of this important pharmaceutical intermediate. We will delve into the root causes of impurity formation, provide actionable troubleshooting strategies, and present detailed analytical and purification protocols to ensure the highest quality of your final product.

I. Understanding the Synthetic Landscape and Potential Impurities

The most common and scalable synthetic route to (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride involves the catalytic hydrogenation of a 2-chloro-3-fluoro-4-cyanopyridine precursor. While seemingly straightforward, this transformation is fraught with potential side reactions, especially during scale-up where issues like heat and mass transfer become critical.

Common Impurities to Anticipate:

  • Process-Related Impurities:

    • Unreacted Starting Material (2-chloro-3-fluoro-4-cyanopyridine): Incomplete reaction is a common issue, particularly with catalyst deactivation or insufficient reaction time.

    • Dehalogenated Impurity (3-Fluoro-4-aminomethylpyridine): The chloro group is susceptible to hydrogenolysis during catalytic hydrogenation, a side reaction that can be exacerbated by aggressive reaction conditions.

    • Over-reduction Products: In some cases, the pyridine ring itself can be partially or fully reduced, leading to piperidine-based impurities.

    • Secondary and Tertiary Amines: The primary amine product can react with the intermediate imine, leading to the formation of dimeric and trimeric impurities. This is a well-documented challenge in nitrile reductions.[1]

  • Degradation-Related Impurities:

    • (2-Chloro-3-fluoropyridin-4-yl)methanol: Hydrolysis of the starting material or the final product can lead to the formation of the corresponding alcohol.

    • Oxidative Degradants: Exposure to air, especially at elevated temperatures, can lead to the formation of various oxidative impurities.

The following diagram illustrates the primary synthetic route and the formation pathways of key impurities.

G cluster_main Main Synthetic Pathway cluster_impurities Potential Impurity Formation Start 2-Chloro-3-fluoro-4-cyanopyridine Product (2-Chloro-3-fluoropyridin-4-yl)methanamine Start->Product Catalytic Hydrogenation (e.g., Pd/C, H2) Incomplete Unreacted Starting Material Start->Incomplete Incomplete Reaction HCl_Salt (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride Product->HCl_Salt HCl Dehalogenated Dehalogenated Impurity Product->Dehalogenated Dehalogenation Dimer Secondary Amine Impurity Product->Dimer Dimerization

Caption: Synthetic pathway and major impurity formation routes.

II. Troubleshooting Guide: A Proactive Approach to Impurity Control

This section provides a question-and-answer formatted guide to address common issues encountered during the synthesis and scale-up.

Q1: I am observing a significant amount of unreacted 2-chloro-3-fluoro-4-cyanopyridine in my final product. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is often a multifaceted problem. Here’s a breakdown of potential causes and solutions:

  • Catalyst Activity:

    • Cause: The palladium on carbon (Pd/C) catalyst may be of low quality, deactivated, or poisoned.

    • Solution:

      • Ensure you are using a high-quality catalyst from a reputable supplier.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

      • Pre-treat the starting material to remove any potential catalyst poisons.

  • Reaction Conditions:

    • Cause: Insufficient hydrogen pressure, low temperature, or inadequate reaction time.

    • Solution:

      • Gradually increase the hydrogen pressure. Be mindful that higher pressures can sometimes increase dehalogenation.

      • Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions. A design of experiments (DoE) approach is recommended for optimization.

      • Extend the reaction time and monitor the reaction progress by HPLC.

  • Mass Transfer Limitations (Scale-Up Specific):

    • Cause: Poor mixing can lead to inefficient contact between the hydrogen gas, the substrate, and the catalyst.

    • Solution:

      • Ensure vigorous and efficient stirring. The type of agitator and its speed are critical in large reactors.

      • Consider using a different solvent that has better hydrogen solubility.

Q2: My final product is contaminated with a significant amount of the dehalogenated impurity. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in the catalytic hydrogenation of halogenated pyridines. Controlling this impurity requires a careful balance of reaction conditions.

  • Catalyst Selection:

    • Cause: Highly active catalysts can promote hydrogenolysis of the C-Cl bond.

    • Solution:

      • Consider using a less active catalyst or a modified catalyst. For example, a palladium catalyst with a lower metal loading or a different support might be more selective.

      • In some cases, the addition of a catalyst modifier (e.g., a small amount of a sulfur-containing compound) can selectively poison the sites responsible for dehalogenation. This should be approached with caution and requires careful optimization.

  • Reaction Conditions:

    • Cause: High hydrogen pressure, high temperature, and prolonged reaction times can all favor dehalogenation.

    • Solution:

      • Optimize for the lowest effective hydrogen pressure and temperature that still provides a reasonable reaction rate.

      • Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.

Q3: I am observing impurities with higher molecular weights than my product, suggesting the formation of secondary and tertiary amines. How can I prevent this?

A3: The formation of secondary and tertiary amines is a classic side reaction in nitrile reduction. The key is to prevent the intermediate imine from reacting with the primary amine product.

  • Reaction Medium:

    • Cause: The presence of a base can catalyze the addition of the primary amine to the imine intermediate.

    • Solution:

      • Conduct the hydrogenation in an acidic medium. The presence of an acid, such as hydrochloric acid, will protonate the primary amine as it is formed, making it less nucleophilic and preventing it from reacting with the imine. This is often the most effective strategy.

      • The addition of ammonia to the reaction mixture can also suppress the formation of secondary and tertiary amines by competing for the reaction with the imine intermediate.

  • Reaction Conditions:

    • Cause: High concentrations of the primary amine product can drive the equilibrium towards the formation of secondary and tertiary amines.

    • Solution:

      • Consider a semi-batch or continuous flow process where the product is continuously removed from the reaction mixture.

The following diagram illustrates the decision-making process for troubleshooting common impurities.

G Impurity_Detected Impurity Detected in Final Product High_SM High Starting Material? Impurity_Detected->High_SM Dehalogenated Dehalogenated Impurity? High_SM->Dehalogenated No SM_Solutions Increase H2 pressure Increase temperature Check catalyst activity High_SM->SM_Solutions Yes High_MW High MW Impurities? Dehalogenated->High_MW No Dehal_Solutions Decrease H2 pressure Decrease temperature Use less active catalyst Dehalogenated->Dehal_Solutions Yes High_MW_Solutions Add acid to reaction Consider adding ammonia High_MW->High_MW_Solutions Yes

Caption: Troubleshooting workflow for common impurities.

III. Experimental Protocols: Best Practices for Analysis and Purification

This section provides detailed protocols for the analysis and purification of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride.

Protocol 1: HPLC Method for In-Process Control and Final Product Purity

This method is suitable for monitoring the reaction progress and for determining the purity of the final product.

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for removing small to moderate amounts of impurities from the final hydrochloride salt.

  • Solvent Screening: Screen various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for hydrochloride salts include:

    • Ethanol/Water

    • Isopropanol/Water

    • Methanol/Ethyl Acetate

    • Acetonitrile

  • Recrystallization Procedure:

    • Dissolve the crude (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride in a minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove the carbon and any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 3: Purification by Acid-Base Extraction

This technique is particularly useful for removing non-basic impurities from the free base before converting it to the hydrochloride salt.

  • Dissolution: Dissolve the crude free base in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Basification: Separate the aqueous layer and basify it with a suitable base (e.g., 1 M NaOH) to a pH > 10. This will deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

  • Extraction: Extract the free base into a fresh portion of organic solvent.

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified free base.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

IV. Frequently Asked Questions (FAQs)

Q1: What are the key challenges when scaling up the synthesis of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride?

A1: The primary challenges during scale-up include:

  • Heat Transfer: The catalytic hydrogenation is an exothermic reaction. In large reactors, inefficient heat removal can lead to localized "hot spots," which can accelerate side reactions like dehalogenation and the formation of secondary/tertiary amines.

  • Mass Transfer: Ensuring efficient mixing of the three phases (solid catalyst, liquid substrate solution, and hydrogen gas) is crucial for a consistent reaction rate and to avoid localized depletion of hydrogen.

  • Catalyst Handling and Filtration: Handling large quantities of a pyrophoric catalyst like Pd/C requires specialized equipment and procedures. The filtration of the catalyst at the end of the reaction can also be challenging on a large scale.

  • Impurity Profile Management: Minor impurities at the lab scale can become significant at the production scale. Therefore, a robust understanding of the impurity formation and effective control strategies are essential.

Q2: How can I perform a forced degradation study to understand the stability of my product?

A2: A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][3] The study should expose the drug substance to a variety of stress conditions, including:

  • Acidic and Basic Hydrolysis: Treat the sample with dilute HCl and NaOH at room temperature and at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: Expose the sample to a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 80-100 °C).

  • Photolytic Degradation: Expose the sample to UV and visible light.

The goal is to achieve 5-20% degradation. The stressed samples are then analyzed by a suitable analytical method, such as the HPLC method described above, coupled with a mass spectrometer (LC-MS) to identify the degradation products.

Q3: What are the best analytical techniques for identifying unknown impurities?

A3: A combination of techniques is usually necessary for the unambiguous identification of unknown impurities:

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is the workhorse for impurity profiling. It provides information on the retention time, UV profile, and molecular weight of the impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. For low-level impurities, it may be necessary to isolate the impurity by preparative HPLC before NMR analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities, such as residual solvents.

By proactively addressing potential impurity issues and implementing robust analytical and purification strategies, you can ensure the successful and efficient scale-up of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride synthesis, meeting the stringent quality requirements of the pharmaceutical industry.

V. References

  • WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents. (URL: )

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])

  • Analysis of Impurities in Pharmaceuticals Using LCMS-9030Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer. (URL: [Link])

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. (URL: [Link])

  • Forced Degradation, Common Q.C Mistakes that Leads to Audit Observations. (URL: [Link])

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (URL: [Link])

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (URL: [Link])

  • Nitrile reduction - Wikipedia. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity: (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride vs non-fluorinated analogs

Comparative Reactivity Guide: (2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride vs. Non-Fluorinated Analogs As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for late-stage func...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: (2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride vs. Non-Fluorinated Analogs

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for late-stage functionalization in drug discovery. The strategic installation of a fluorine atom on a pyridine core fundamentally alters its electronic landscape. This guide provides an in-depth, data-driven comparison between (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride and its non-fluorinated counterpart, (2-chloropyridin-4-yl)methanamine hydrochloride , focusing on mechanistic causality, reaction kinetics, and self-validating experimental protocols.

Mechanistic Causality: The Fluorine Effect on Pyridine Scaffolds

The reactivity of halogenated pyridines is governed by the electron density of the heteroaromatic ring. Introducing a fluorine atom at the 3-position (ortho to the chloride and adjacent to the methanamine) induces profound electronic shifts due to fluorine's extreme electronegativity.

Nucleophilic Aromatic Substitution ( SN​Ar )

In SN​Ar reactions, the rate-determining step is the initial addition of the nucleophile to the aromatic ring, which disrupts aromaticity to form a negatively charged Meisenheimer complex [1]. The 3-fluoro substituent exerts a powerful negative inductive (-I) effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This effect stabilizes the anionic transition state, drastically accelerating nucleophilic attack at the adjacent 2-chloro position compared to the non-fluorinated analog. Consequently, the fluorinated scaffold permits much milder reaction conditions, which is critical for preserving sensitive functional groups [1]. Furthermore, the proximity of the fluorine to the leaving group leverages the well-documented ortho effect, further enhancing regioselective substitution [4].

Cross-Coupling Kinetics (e.g., Suzuki-Miyaura)

Conversely, the same electron-withdrawing properties that enhance SN​Ar reactivity can hinder transition-metal-catalyzed cross-couplings. The electron-deficient nature of the fluorinated pyridine slows down the oxidative addition of palladium into the C-Cl bond. Additionally, it can impede the transmetalation step in catalytic cycles, meaning non-fluorinated pyridines generally exhibit higher reactivity and better yields in standard Suzuki-Miyaura couplings [2].

Amine Basicity and Nucleophilicity

The inductive pull of the 3-fluoro group extends to the 4-methanamine substituent. By withdrawing electron density from the primary amine, the fluorine slightly decreases its pKa​ and nucleophilicity. This must be accounted for when designing amide coupling workflows, often necessitating stronger coupling reagents or extended reaction times compared to the non-fluorinated analog.

SNAr_Mechanism A 2-Chloro-3-fluoro Pyridine Core B Nucleophilic Addition (Rate-Determining) A->B + Nucleophile C Meisenheimer Complex (Stabilized by -I of F) B->C D Chloride Elimination (Fast Step) C->D E C2-Substituted Fluoropyridine D->E - Chloride

Logical flow of the SNAr mechanism highlighting the rate-determining step and fluorine stabilization.

Quantitative Reactivity Profiling

The following table synthesizes the comparative performance metrics of the two scaffolds across standard synthetic transformations.

Property / Reaction Type(2-Chloro-3-fluoropyridin-4-yl)methanamine(2-Chloropyridin-4-yl)methanamine (Non-Fluorinated)Mechanistic Rationale
Amine pKa​ (Calculated) ~ 8.2~ 8.8-I effect of 3-F withdraws electron density from the amine, reducing basicity.
SN​Ar with Morpholine (Relative Rate) Highly Accelerated ( t1/2​ < 2h at 60°C)Baseline ( t1/2​ > 12h at 100°C)Fluorine stabilizes the Meisenheimer complex, lowering the activation barrier [1].
Suzuki-Miyaura Coupling Yield Moderate (40-60%)High (80-95%)Electron-deficient ring slows oxidative addition and transmetalation [2].
Amide Coupling Efficiency Requires highly active esters (e.g., HATU)Proceeds with standard reagents (e.g., EDC/HOBt)Reduced nucleophilicity of the fluorinated methanamine demands stronger activation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that causality can be tracked at every step.

Protocol A: Chemoselective SN​Ar at the 2-Chloro Position

Objective: Displace the 2-chloro group with a secondary amine (e.g., morpholine) while leaving the 4-methanamine intact (achieved via transient protection or exploiting the inherently higher electrophilicity of the 2-position).

  • Preparation & Free-Basing: Suspend (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality Check: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring clean free-basing.

  • Nucleophile Addition: Add morpholine (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60°C. (Note: The non-fluorinated analog would require >100°C for comparable conversion).

  • In-Process Control (Self-Validation): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Criteria: Confirm the disappearance of the starting material peak ( [M+H]+ m/z ~161) and the emergence of the product mass. If starting material >5% remains, spike with an additional 0.2 eq morpholine and heat for 1 more hour.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3x). The mild conditions enabled by the fluorine atom prevent the formation of polymeric degradation products often seen at higher temperatures [3].

Protocol B: Amide Coupling at the 4-Methanamine

Objective: Couple a carboxylic acid to the primary amine.

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

    • Causality Check: HATU is strictly required here. The reduced nucleophilicity of the fluorinated methanamine means weaker coupling reagents (like EDC) will result in sluggish kinetics and potential epimerization of the acid.

  • Coupling: Add the (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride salt (1.0 eq) directly to the activated mixture.

  • Validation & Isolation: Monitor via TLC (UV active at 254 nm). Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine to remove coupling byproducts.

Experimental_Workflow Step1 1. Salt Free-Basing (DIPEA / Solvent) Step2 2. SNAr Reaction (Controlled Temp) Step1->Step2 Step3 3. In-Process Control (LC-MS / TLC) Step2->Step3 Step3->Step2 If SM remains Step4 4. Aqueous Workup & Extraction Step3->Step4

Self-validating workflow for SNAr functionalization with integrated in-process LC-MS control loops.

Conclusion

The selection between (2-Chloro-3-fluoropyridin-4-yl)methanamine and its non-fluorinated analog dictates the entire downstream synthetic strategy. If your target requires late-stage functionalization via SN​Ar , the fluorinated analog is vastly superior, offering rapid kinetics under mild conditions. However, if your synthetic route relies heavily on palladium-catalyzed cross-couplings at the 2-position, the non-fluorinated analog will provide higher catalytic turnover and superior yields. Understanding these electronic causalities allows researchers to design highly efficient, predictable, and self-validating synthetic routes.

References

  • 1 - Benchchem 2.2 - Benchchem 3.3 - American Chemical Society (ACS) 4.4 - PubMed Central (PMC)

Sources

Comparative

HPLC Retention Time and Method Development for (2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride: A Comparative Guide

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a highly polar, basic building block frequently encountered in pharmaceutical synthesis. Structurally, it presents a unique analytical challenge: it combines a...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is a highly polar, basic building block frequently encountered in pharmaceutical synthesis. Structurally, it presents a unique analytical challenge: it combines a halogenated, electron-deficient pyridine ring with a highly basic primary methanamine group (pKa ~9.0). Because it is supplied as a hydrochloride salt, the molecule is exceptionally hydrophilic.

For analytical scientists, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires moving beyond generic laboratory protocols. This guide objectively compares three advanced chromatographic methodologies—HILIC, High-pH RPLC, and Aqueous-Compatible RPLC—evaluating their underlying retention mechanisms, quantitative performance, and practical workflows.

The Mechanistic Challenge: Why Standard C18 Fails

When subjected to traditional Reversed-Phase Liquid Chromatography (RPLC) using a standard C18 column and an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride exists in a fully protonated state ( R−NH3+​ ). This results in two critical chromatographic failures:

  • Void Volume Elution (Poor Retention): The protonated amine is highly hydrophilic, preferring the aqueous mobile phase over the hydrophobic C18 stationary phase. Consequently, the analyte elutes at or near the void volume ( k′<1 ), making accurate quantification and separation from solvent peaks impossible[1].

  • Severe Peak Tailing: Standard silica-based columns contain residual surface silanols. Even end-capped columns have unreacted silanols that become ionized ( SiO− ) at mid-to-high pH, but can still participate in secondary ion-exchange interactions with the positively charged amine at lower pH levels. This causes severe peak asymmetry (tailing) and a drastic reduction in theoretical plates[2].

To establish a self-validating, robust method, we must manipulate either the stationary phase chemistry or the analyte's ionization state .

Method_Dev Start Target Analyte: (2-Chloro-3-fluoropyridin-4-yl)methanamine HCl Prop Physicochemical Properties: Highly Polar, Basic Primary Amine (pKa ~9), Halogenated Pyridine Ring Start->Prop Fail Standard RPLC (C18, Low pH) Result: Void Elution & Severe Tailing Prop->Fail Default approach Decision Select Optimization Strategy Fail->Decision Requires alternative HILIC Strategy 1: HILIC Mode (Amide/Silica Phase) Mechanism: Partitioning into water layer Decision->HILIC Best for LC-MS High_pH Strategy 2: High-pH RPLC (BEH C18 Phase) Mechanism: Amine Deprotonation Decision->High_pH Best for Peak Shape Aq_RPLC Strategy 3: Aqueous RPLC (T3/Polar-Embedded) Mechanism: 100% Aqueous Compatibility Decision->Aq_RPLC Best for Impurity Profiling

Caption: Logical flow for HPLC method development for highly polar, basic pyridine derivatives.

Comparative Evaluation of Methodologies

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier choice for retaining highly polar, basic compounds without the use of ion-pairing reagents. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >80% Acetonitrile).

  • Causality of Retention: In HILIC, water acts as the strong eluting solvent. The retention mechanism is driven by the partitioning of the polar amine into a water-enriched layer immobilized on the surface of the polar stationary phase, augmented by hydrogen bonding and electrostatic interactions[3].

  • Advantage: Exceptional compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS) due to the high volatility of the organic mobile phase, which enhances desolvation and signal-to-noise ratios[2].

Method B: High-pH RPLC (Using Hybrid Particles)

If RPLC is preferred, the analyte's polarity must be reduced. By raising the mobile phase pH to 10.0 (using an ammonium bicarbonate buffer), the primary amine (pKa ~9) is largely deprotonated to its neutral free-base form ( R−NH2​ ).

  • Causality of Retention: Neutralizing the charge drastically increases the molecule's hydrophobicity, allowing strong retention via hydrophobic partitioning into the C18 chains. Furthermore, because the amine is neutral, secondary electrostatic interactions with silanols are eliminated, resulting in perfectly symmetrical peaks.

  • Critical Requirement: Traditional silica dissolves at pH > 8. This method strictly requires Ethylene Bridged Hybrid (BEH) particles (e.g., Waters XBridge), which offer mechanical and chemical stability up to pH 12[4][5].

Method C: Aqueous-Compatible RPLC (T3 / Polar-Embedded)

For laboratories restricted to low-pH mobile phases (e.g., 0.1% TFA) but requiring RPLC, specialized columns like the Waters Atlantis T3 are necessary.

  • Causality of Retention: These columns feature a lower C18 ligand density and proprietary end-capping, which prevents the hydrophobic phase from "dewetting" (pore collapse) when exposed to 100% aqueous mobile phases. By running a highly aqueous gradient, the polar amine is forced to interact with the stationary phase, achieving moderate retention.

Mechanism cluster_HILIC HILIC Mechanism cluster_RPLC High-pH RPLC Mechanism Analyte Protonated Amine (R-NH3+) WaterLayer Water-Enriched Layer (Strong Partitioning) Analyte->WaterLayer High Organic Mobile Phase Neutral Neutralized Amine (R-NH2) at pH 10 Analyte->Neutral Buffer pH > pKa Silica Polar Stationary Phase (H-Bonding / Ionic) WaterLayer->Silica C18 Hydrophobic C18 Chain (Hydrophobic Interaction) Neutral->C18

Caption: Comparison of retention mechanisms for basic amines in HILIC versus High-pH RPLC modes.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride across the evaluated methodologies. Data parameters are benchmarked against standard system suitability criteria.

ParameterStandard C18 (Low pH)HILIC (Amide Phase)High-pH RPLC (BEH C18)Aqueous RPLC (T3 Phase)
Retention Factor ( k′ ) < 0.5 (Void)3.5 - 5.04.0 - 6.01.5 - 2.5
Peak Tailing ( Tf​ ) > 2.5 (Severe)1.1 - 1.3 (Excellent)1.0 - 1.2 (Excellent)1.4 - 1.6 (Acceptable)
Theoretical Plates ( N ) < 2,000> 12,000> 15,000~ 8,000
LC-MS Compatibility Excellent (but no retention)Outstanding (High Sensitivity)Moderate (Requires volatile buffer)Poor (If ion-pairing is used)
Primary Use Case Not RecommendedLC-MS/MS, MetabolomicsPurity Analysis, Prep-LCImpurity Profiling (UV)

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability must be verified prior to sample analysis.

Protocol 1: HILIC Method for LC-MS Applications

This method leverages hydrophilic partitioning, providing maximum retention and MS sensitivity.

  • Column Selection: Select an Amide-bonded stationary phase (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The buffer ionic strength is critical in HILIC to ensure a stable water layer and reproducible retention).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • Initial conditions: 95% B (Remember: in HILIC, high organic = weak solvent).

    • Ramp to 60% B over 8 minutes.

    • Hold at 60% B for 2 minutes, then return to 95% B.

  • Equilibration (Critical Step): HILIC columns require extensive equilibration. Flush with 20 column volumes (CV) of initial mobile phase to establish the immobilized water layer. Failure to do so will result in drifting retention times.

  • Sample Diluent: Dissolve the sample in a diluent matching the initial conditions (e.g., 95% Acetonitrile). Injecting a highly aqueous sample will disrupt the water layer and cause peak splitting.

  • System Suitability: Inject a 10 µg/mL standard. Validate that k′>3.0 and %RSD of retention time over 5 injections is < 1.0%.

Protocol 2: High-pH RPLC Method for Purity Analysis

This method neutralizes the basic amine, allowing traditional hydrophobic retention with superior peak shape.

  • Column Selection: Select an Ethylene Bridged Hybrid C18 column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm)[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with dilute Ammonium Hydroxide. (Ensure fresh preparation daily to prevent pH drift due to CO2​ absorption).

    • Mobile Phase B: 100% Acetonitrile or Methanol.

  • Gradient Program:

    • Initial conditions: 5% B.

    • Ramp to 70% B over 12 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Sample Diluent: Dissolve the sample in 5% Acetonitrile / 95% Water.

  • System Suitability: Inject a 50 µg/mL standard. Validate that the Tailing Factor ( Tf​ ) is ≤1.2 . If Tf​ exceeds 1.5, verify the pH of Mobile Phase A; a drop in pH will cause partial protonation and subsequent silanol interactions.

References

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds MDPI URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column LCGC International URL:[Link]

  • What is the difference between HILIC columns VS normal/reverse columns uHPLCs Lab URL:[Link]

  • Shop Atlantis T3 Columns Waters Corporation URL:[Link]

  • Column Particle Technologies BEH, CSH, HSS & Solid-Core Waters Corporation URL:[Link]

  • XBridge Columns | UHPLC & HPLC Columns with BEH Technology Waters Corporation URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol for (2-Chloro-3-fluoropyridin-4-yl)methanamine Hydrochloride

As a critical building block in pharmaceutical research and drug development, (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (CAS: 2225146-88-1) requires stringent handling and disposal protocols[1]. Because th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in pharmaceutical research and drug development, (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride (CAS: 2225146-88-1) requires stringent handling and disposal protocols[1]. Because this compound is a halogenated pyridine derivative presented as a hydrochloride salt, improper disposal can lead to severe environmental contamination and the release of highly toxic, corrosive gases.

This guide provides drug development professionals and laboratory personnel with a self-validating system for the safe handling, spill mitigation, and terminal disposal of this chemical.

Hazard Profile and Mechanistic Causality

To manage a chemical safely, one must understand the causality behind its hazards. (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride contains three distinct halogens in its matrix: a covalently bound chlorine, a covalently bound fluorine, and an ionic chloride (from the HCl salt)[2].

  • Thermal Decomposition Causality: When exposed to high heat or uncontrolled fire, the carbon-halogen bonds break. This process does not merely combust the carbon backbone; it actively generates hydrogen fluoride (HF), hydrogen chloride (HCl), and various nitrogen oxides (NOx)[1]. HF and HCl are severely corrosive to both human tissue and standard municipal incinerator linings.

  • Environmental Persistence: Halogenated aromatics resist natural biodegradation. If disposed of in standard landfills or aqueous waste streams, they can persist, bioaccumulate, or leach into groundwater.

Physicochemical & Hazard Summary
Property / ParameterSpecification / Detail
CAS Number 2225146-88-1[1]
Molecular Formula C6H7Cl2FN2[1]
Monoisotopic Mass 160.02 Da (Free base)[2]
Waste Classification Halogenated Organic Solid Waste
Primary Hazards Skin/Eye irritant, respiratory hazard, toxic thermal decomposition[1]
Incompatible Materials Strong oxidizing agents, moisture (hygroscopic tendencies)[1]

Waste Segregation and Disposal Workflow

The fundamental rule of disposing of (2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride is strict segregation . It must never be mixed with non-halogenated waste or strong oxidizers, as this complicates terminal destruction and increases the risk of exothermic reactions in the waste accumulation area.

DisposalFlow Start Waste Generation: (2-Chloro-3-fluoropyridin-4-yl) methanamine HCl Decision State of Waste? Start->Decision Solid Solid Residue / Powder Decision->Solid Liquid Dissolved in Solvent Decision->Liquid HalogenatedSolid Halogenated Solid Waste Bin (Sealed HDPE Container) Solid->HalogenatedSolid HalogenatedLiquid Halogenated Solvent Waste (Clearly Labeled) Liquid->HalogenatedLiquid Incineration High-Temperature Incineration (>1100°C) with Gas Scrubber HalogenatedSolid->Incineration EHS Pickup HalogenatedLiquid->Incineration EHS Pickup

Workflow for the segregation and high-temperature disposal of halogenated pyridine derivatives.

Step-by-Step Operational Protocols

Protocol A: Terminal Disposal Procedure (Routine)

Because of the halogen content, terminal destruction requires specialized facilities. Do not flush down the sink or place in general trash.

  • Segregation: Collect all unreacted powder, contaminated weighing paper, and empty vials in a dedicated High-Density Polyethylene (HDPE) container designated strictly for "Halogenated Solid Waste."

  • Labeling: Label the container explicitly with the chemical name, CAS number (2225146-88-1), and the warning: "Contains Fluorinated/Chlorinated Organics - Do Not Mix with Oxidizers."

  • Storage: Store the waste container in a cool, dry, well-ventilated area, away from direct sunlight and moisture[1]. Ensure the container is tightly sealed to prevent the escape of dust or vapors.

  • Terminal Destruction: Transfer the waste to your institution's Environmental Health and Safety (EHS) department. They will route the chemical to a commercial hazardous waste facility for high-temperature incineration (>1100°C) .

    • Mechanistic Note: The incinerator must be equipped with an alkaline afterburner/scrubber system to neutralize the HF and HCl gases generated during the destruction of the pyridine ring.

Protocol B: Acute Spill Response and Decontamination

In the event of a powder spill on the benchtop or floor, immediate and controlled action is required to prevent inhalation of the hydrochloride dust[1].

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the laboratory's local exhaust ventilation (or fume hood) is operating at maximum capacity.

  • Don Appropriate PPE: Before approaching the spill, equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles[1].

  • Dust Suppression: Do not dry sweep, as this aerosolizes the fine hydrochloride powder. Lightly mist the spill with a compatible inert solvent (e.g., a small amount of isopropanol) to suppress dust formation.

  • Collection: Use non-sparking tools to carefully scoop the dampened material into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the contaminated surface thoroughly with a mild detergent and water.

  • Secondary Waste: Collect all paper towels and absorbent materials used during the cleanup and place them into the "Halogenated Solid Waste" container.

References

  • PubChemLite. (2-chloro-3-fluoropyridin-4-yl)methanamine hydrochloride. Université du Luxembourg. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride
Reactant of Route 2
(2-Chloro-3-fluoropyridin-4-yl)methanamine hydrochloride
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